Azeliragon
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]imidazol-4-yl]phenoxy]-N,N-diethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38ClN3O2/c1-4-7-9-32-34-31(25-10-16-28(17-11-25)37-23-8-22-35(5-2)6-3)24-36(32)27-14-20-30(21-15-27)38-29-18-12-26(33)13-19-29/h10-21,24H,4-9,22-23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNNWYBAOPXVJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CN1C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OCCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601117468 | |
| Record name | 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603148-36-3 | |
| Record name | 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603148-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azeliragon [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603148363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azeliragon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12689 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZELIRAGON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPU25F15UQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Azeliragon as a RAGE Inhibitor in Alzheimer's Disease Models: A Technical Guide
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline. The Receptor for Advanced Glycation Endproducts (RAGE) has emerged as a critical player in the pathogenesis of AD. RAGE is a multi-ligand receptor of the immunoglobulin superfamily expressed on various cell types in the brain, including neurons, microglia, and endothelial cells.[1][2] Its activation by ligands such as Aβ, S100 proteins, and Advanced Glycation Endproducts (AGEs) triggers a cascade of downstream signaling events that contribute to the core pathologies of AD.[1][3]
Azeliragon (formerly TTP488 or PF-04494700) is an orally bioavailable, small-molecule inhibitor of RAGE that can cross the blood-brain barrier.[1][4] It has been investigated as a potential disease-modifying therapy for mild Alzheimer's disease.[4][5][6] This technical guide provides an in-depth overview of the preclinical evidence for this compound's mechanism of action and efficacy in Alzheimer's disease models, with a focus on quantitative data and experimental methodologies.
Mechanism of Action: RAGE Signaling Inhibition
RAGE acts as a central hub in the neuroinflammatory response in AD. The binding of ligands, particularly Aβ, to the V-domain of RAGE initiates a signaling cascade that activates key downstream pathways, including Nuclear Factor-kappa B (NF-κB), STAT, and JNK.[4] This activation leads to the transcription of pro-inflammatory cytokines, increased oxidative stress, and further Aβ production and accumulation.[1] RAGE is also implicated in the transport of circulating Aβ across the blood-brain barrier into the brain.[2][4]
This compound is designed to be a selective antagonist of RAGE.[4][5] It is hypothesized to exert its therapeutic effects by binding to RAGE and blocking the interaction with its various ligands.[1][3] This inhibition is expected to attenuate the downstream pathological consequences, including neuroinflammation, Aβ accumulation, and synaptic dysfunction.[1]
Preclinical Efficacy in Alzheimer's Disease Models
Preclinical studies, primarily in tgAPPSwedish/London (tgAPPSWE/LON) mouse models of AD, have demonstrated that this compound can mitigate several key pathological features of the disease.[4][5]
Effects on Amyloid-β Pathology
This compound treatment has been shown to reduce Aβ plaque deposition and total Aβ concentration in the brain in a dose-dependent manner.[4][5] Concurrently, plasma Aβ levels increase, which supports the hypothesis that this compound inhibits the RAGE-mediated transport of circulating Aβ into the brain.[4][5] Furthermore, this compound shifts amyloid precursor protein (APP) processing away from the amyloidogenic pathway by decreasing levels of soluble APPβ (sAPPβ) and increasing levels of the neuroprotective sAPPα, suggesting an inhibition of β-secretase activity.[4][7]
Table 1: Effect of this compound on Amyloid-β Biomarkers in tgAPPSWE/LON Mice
| Parameter | Treatment Group | Outcome | Citation |
|---|---|---|---|
| Brain Aβ Plaque Deposition | 1 mg/kg/day for 3 months | Significant decrease relative to vehicle | [5] |
| Total Brain Aβ | 1 mg/kg/day for 3 months | Significant decrease relative to vehicle | [5] |
| Brain Aβ (1-40 & 1-42) | Dose-dependent (0.3, 1, 3 mg/kg) | Dose-dependent decrease | [4] |
| Plasma Aβ | Dose-dependent (0.3, 1, 3 mg/kg) | Dose-dependent increase | [4] |
| Brain sAPPα | Dose-dependent (0.3, 1, 3 mg/kg) | Dose-dependent increase | [4][7] |
| Brain sAPPβ | Dose-dependent (0.3, 1, 3 mg/kg) | Dose-dependent decrease |[4][7] |
Anti-Neuroinflammatory Effects
Consistent with its mechanism as a RAGE inhibitor, this compound has demonstrated potent anti-inflammatory effects in AD animal models. Treatment leads to a dose-dependent reduction in brain levels of key pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNFα), and Transforming Growth Factor-β (TGFβ).[7]
Table 2: Effect of this compound on Neuroinflammatory Markers in tgAPPSWE/LON Mice
| Parameter | Treatment Group | Outcome | Citation |
|---|---|---|---|
| Brain IL-1β | Dose-dependent | Dose-dependent reduction | [7] |
| Brain TNFα | Dose-dependent | Dose-dependent reduction | [7] |
| Brain TGFβ | Dose-dependent | Dose-dependent reduction |[7] |
Improvement in Cognitive Function and Cerebral Blood Flow
This compound treatment has been shown to slow cognitive decline in aged tgAPPSWE/LON mice.[4] In the Morris water maze, a test for spatial learning and memory, mice treated with this compound showed dose-dependent improvements in both latency to find the platform and distance traveled.[7] Additionally, this compound treatment increased regional cerebral blood flow in the hippocampus and frontal cortex, with levels approaching those of wild-type animals after four weeks of treatment.[7] This suggests that inhibiting RAGE-mediated vascular inflammation can help restore cerebral perfusion.[7]
Table 3: Functional Outcomes of this compound Treatment in tgAPPSWE/LON Mice
| Parameter | Treatment Group | Outcome | Citation |
|---|---|---|---|
| Cognitive Function (Morris Water Maze) | 0.3, 1, 3 mg/kg for 3 months (starting at 12 mo. old) | Dose-dependent improvement in latency and distance traveled | [4][7] |
| Cerebral Blood Flow (Hippocampus & Frontal Cortex) | 10 mg/kg for 4 weeks | Increased to levels similar to wild-type controls |[7] |
Experimental Protocols
The following sections describe generalized methodologies for the key preclinical experiments cited.
Animal Model and Drug Administration
-
Model: Transgenic mice expressing human amyloid precursor protein with the Swedish (K670N/M671L) and London (V717I) mutations (tgAPPSWE/LON) are commonly used. These mice develop age-dependent Aβ plaque pathology and cognitive deficits.[4]
-
Administration: this compound is administered orally (e.g., via gavage) once daily.[5] Dosing regimens in published studies range from 0.3 mg/kg to 10 mg/kg, with treatment durations typically lasting from 4 weeks to 3 months.[4][7]
Cognitive Assessment: Morris Water Maze
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.
-
Protocol: Mice are trained over several days to find the hidden platform using spatial cues around the room.
-
Data Collection: Parameters such as the time (latency) and distance traveled to find the platform are recorded by a video tracking system.
-
Analysis: A reduction in latency and distance over training days indicates successful learning. Improved performance in the this compound-treated group compared to the vehicle group suggests a cognitive benefit.[7]
Biochemical Analysis
-
Sample Preparation: Following euthanasia, brains are harvested. One hemisphere may be fixed for histology, while the other is homogenized for biochemical assays. Blood is collected for plasma separation.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Brain homogenates and plasma are analyzed using specific ELISA kits to quantify the levels of Aβ1-40, Aβ1-42, and inflammatory cytokines (e.g., IL-1β, TNFα).
-
Western Blot: Brain lysates are used to measure the relative levels of sAPPα and sAPPβ to assess APP processing pathways.
Histological Analysis
-
Immunohistochemistry: Fixed brain hemispheres are sectioned and stained with antibodies specific for Aβ (e.g., 6E10) to visualize amyloid plaques.
-
Image Analysis: Stained sections are imaged, and the plaque burden (percentage of area covered by plaques) is quantified using image analysis software.
Cerebral Blood Flow Measurement
-
Method: Techniques such as laser-doppler flowmetry (LDF) or fluro-deoxyglucose positron emission tomography (FDG-PET) can be used to measure regional cerebral blood flow in anesthetized mice at baseline and following treatment.[7]
-
Analysis: Changes in blood flow in specific brain regions, like the hippocampus and cortex, are compared between treatment groups and wild-type controls.[7]
Pharmacological Profile
This compound is characterized by its high specificity and affinity for the RAGE receptor, with a reported dissociation constant (Kd) for binding to recombinant human soluble RAGE (sRAGE) of 12.7 ± 7.6 nM.[7] It exhibits negligible binding to over 100 other receptors and transporters, indicating a highly selective profile.[7] An in vitro fluorescence polarization assay determined that this compound inhibited the binding of the extracellular portion of RAGE to Aβ1–42 with an IC50 of 500 nM.[8][9]
Conclusion
Preclinical studies in Alzheimer's disease models provide a strong rationale for the therapeutic potential of this compound. By inhibiting the RAGE receptor, this compound has been shown to simultaneously address multiple core pathologies of AD, including amyloid-beta accumulation, neuroinflammation, and cerebrovascular dysfunction. The quantitative data from animal models demonstrate a consistent, dose-dependent effect on these key biomarkers, which translates to improved functional outcomes in cognitive tests. While this compound faced challenges in later-stage clinical trials, the preclinical data robustly support the RAGE pathway as a valid and important target for the development of disease-modifying therapies for Alzheimer's disease.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vtvtherapeutics.com [vtvtherapeutics.com]
- 8. A fragment-based approach to discovery of Receptor for Advanced Glycation End products inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of targeting the receptor for advanced glycation end products (RAGE) by small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Azeliragon's Preclinical Impact on Amyloid-Beta Plaque Formation: A Technical Guide
Introduction
Azeliragon (formerly TTP488) is an orally administered, small-molecule antagonist of the Receptor for Advanced Glycation Endproducts (RAGE).[1][2] The RAGE pathway has been identified as a significant contributor to the pathogenesis of Alzheimer's disease (AD), primarily through its interactions with amyloid-beta (Aβ) and its role in mediating neuroinflammation.[3][4] Preclinical research has investigated this compound as a potential disease-modifying therapy aimed at mitigating the core pathologies of AD. This technical guide provides an in-depth summary of the preclinical studies focusing on this compound's effects on Aβ plaque formation, detailing the underlying mechanisms, experimental protocols, and key quantitative findings for researchers, scientists, and drug development professionals.
Core Mechanism of Action: RAGE Inhibition
RAGE is a multiligand receptor of the immunoglobulin superfamily that is upregulated in the brains of individuals with Alzheimer's disease.[4][5] Its role in AD pathology is multifaceted. RAGE binds to circulating Aβ peptides and facilitates their transport across the blood-brain barrier, thereby contributing to their accumulation in the brain.[1][6] Furthermore, the engagement of RAGE by Aβ oligomers on the surface of neurons and microglia triggers a cascade of intracellular signaling events. This activation leads to increased oxidative stress and the upregulation of pro-inflammatory pathways, such as NF-κB, which in turn promotes the release of inflammatory cytokines and perpetuates a cycle of neuroinflammation.[1][7]
This compound acts as a competitive antagonist at the RAGE receptor. By binding to RAGE, it blocks the interaction with its ligands, including Aβ. This inhibition is hypothesized to exert its therapeutic effects through several mechanisms:
-
Reducing Aβ Influx: By blocking RAGE on the vascular endothelium, this compound is thought to inhibit the transport of Aβ from the bloodstream into the brain.[1][6]
-
Suppressing Neuroinflammation: this compound prevents Aβ-mediated activation of microglia and subsequent inflammatory cytokine release, dampening the chronic inflammatory state associated with AD.[1][4]
-
Modulating APP Processing: Preclinical evidence suggests that RAGE inhibition can shift the processing of Amyloid Precursor Protein (APP) away from the amyloidogenic pathway, favoring the non-amyloidogenic α-secretase pathway.[1]
Preclinical Efficacy Data
Preclinical studies in transgenic mouse models of Alzheimer's disease have demonstrated that this compound can effectively reduce Aβ pathology in a dose-dependent manner. The primary animal model used in these studies was the tgAPPSWE/LON mouse, which overexpresses a mutated form of human APP, leading to progressive Aβ plaque deposition.[1][8]
Data Presentation
The quantitative results from these key preclinical studies are summarized below.
Table 1: Effect of this compound on Brain Amyloid-Beta Levels
| Treatment Group (Oral, Daily for 3 months) | Brain Aβ1-40 Reduction (vs. Vehicle) | Brain Aβ1-42 Reduction (vs. Vehicle) | Total Brain Aβ Reduction (vs. Vehicle) |
|---|---|---|---|
| This compound 0.3 mg/kg | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |
| This compound 1.0 mg/kg | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |
| This compound 3.0 mg/kg | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |
Data derived from studies in 12-month-old tgAPPSWE/LON mice.[1]
Table 2: Effect of this compound on APP Processing Markers
| Treatment Group (Oral, Daily for 3 months) | Brain sAPPα Level (vs. Vehicle) | Brain sAPPβ Level (vs. Vehicle) |
|---|---|---|
| This compound (Dose-dependent) | Increased | Decreased |
Data indicates a shift towards the non-amyloidogenic pathway.[1]
Table 3: Effect of this compound on Brain vs. Plasma Aβ Concentrations
| Treatment Group (Oral, Daily for 3 months) | Total Brain Aβ Concentration | Total Plasma Aβ Concentration |
|---|---|---|
| This compound (Dose-dependent) | Decreased | Increased |
Results support the hypothesis that this compound inhibits RAGE-mediated transport of Aβ from plasma into the brain.[1][8]
Experimental Protocols
The methodologies employed in the preclinical evaluation of this compound were crucial for establishing its effects on Aβ pathology.
Key Animal Study Protocol
-
Animal Model: Male and female tgAPPSWE/LON transgenic mice, which exhibit age-dependent accumulation of Aβ plaques.[1]
-
Study Initiation: Treatment was initiated in 12-month-old mice, an age at which significant plaque pathology is already established.[1]
-
Dosing and Administration: this compound was administered orally once daily for a duration of 3 months. The dose groups typically included a vehicle control and escalating doses of this compound (e.g., 0.3, 1, and 3 mg/kg).[1]
-
Outcome Measures:
-
Cognitive Assessment: Evaluated using the Morris Water Maze test to assess spatial learning and memory.[1]
-
Biochemical Analysis: Brain and plasma samples were collected for quantification of Aβ peptides and sAPP fragments.[1]
-
Histological Analysis: Brain tissue was processed for the quantification of Aβ plaque deposition and analysis of inflammatory markers.[1]
-
Aβ Quantification Protocols
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Peptides:
-
Sample Preparation: Brain hemispheres are homogenized in a series of buffers to sequentially extract proteins from different solubility fractions (e.g., TBS-soluble, Triton-X soluble, and formic acid-soluble for insoluble plaques).
-
Assay: Specific ELISA kits are used to quantify the levels of Aβ1-40 and Aβ1-42 in both brain homogenates and plasma samples. This method provides a quantitative measure of total Aβ load.[1]
-
-
Immunohistochemistry (IHC) for Aβ Plaque Burden:
-
Tissue Preparation: Mice are perfused, and brains are fixed (e.g., in 4% paraformaldehyde), cryoprotected, and sectioned on a cryostat or microtome.[9]
-
Antigen Retrieval: Sections undergo an antigen retrieval step, often using formic acid, to unmask the Aβ epitopes within dense plaques.[9]
-
Staining: Sections are incubated with a primary antibody specific to Aβ (e.g., 6E10 or 4G8). A secondary antibody conjugated to a reporter enzyme (like HRP) or a fluorescent tag is then applied.
-
Visualization: For enzymatic detection, a chromogen substrate (e.g., DAB) is used to produce a colored precipitate at the site of the plaque. For fluorescence, slides are imaged on a fluorescence microscope.
-
Quantification: Digital images of stained sections (e.g., hippocampus and cortex) are captured. Image analysis software (e.g., ImageJ) is used to apply a color threshold to identify stained plaques and calculate the "plaque load" as the percentage of the total analyzed area occupied by plaques.[9][10]
-
RAGE Signaling Pathway and this compound's Intervention
The binding of Aβ to RAGE initiates a complex signaling cascade that is central to neuroinflammation in AD. This activation recruits adaptor proteins like TIRAP and MYD88, leading to the downstream activation of key transcription factors, most notably NF-κB.[7] Activated NF-κB translocates to the nucleus and drives the expression of numerous pro-inflammatory genes, including those for cytokines (e.g., IL-6, TNF-α) and chemokines, as well as RAGE itself, creating a positive feedback loop that amplifies the inflammatory response. Other pathways, including the p38 MAPK and JNK signaling pathways, are also activated, contributing to oxidative stress and neuronal dysfunction.[1][7] this compound, by physically blocking the Aβ-RAGE interaction, prevents the initiation of this entire downstream cascade.
Conclusion
The preclinical evidence for this compound robustly demonstrates its potential to modify key aspects of Alzheimer's disease pathology in animal models. Through the potent and selective inhibition of the RAGE receptor, this compound was shown to decrease the accumulation of Aβ plaques in the brain, shift APP processing toward a non-pathogenic pathway, and suppress the neuroinflammatory cascade driven by Aβ-RAGE interaction.[1][8][11] The detailed experimental protocols and quantitative data provide a solid foundation for understanding its mechanism of action. However, it is important to note that despite this promising preclinical profile, the Phase 3 STEADFAST clinical trials in patients with mild AD did not meet their primary endpoints.[6][12] This highlights the significant challenges in translating findings from animal models to clinical efficacy in humans and underscores the complexity of Alzheimer's disease pathology. The preclinical data, nevertheless, validates the RAGE pathway as a rational and important target for therapeutic intervention in neurodegenerative diseases.
References
- 1. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Fragments of Receptor for Advanced Glycation End Products Bind Beta-Amyloid 1–40 and Protect Primary Brain Cells From Beta-Amyloid Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease | Springer Nature Experiments [experiments.springernature.com]
- 11. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound study for AD/type 2 diabetes backed but scepticism remains [clinicaltrialsarena.com]
The Role of Azeliragon in Modulating Microglial Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation, primarily driven by the activation of microglia, is a key pathological feature of neurodegenerative diseases, including Alzheimer's disease. The Receptor for Advanced Glycation Endproducts (RAGE) has emerged as a critical mediator in this inflammatory cascade. Azeliragon (TTP488), a novel small molecule inhibitor of RAGE, has demonstrated significant potential in preclinical studies by modulating microglial activation and reducing the production of pro-inflammatory cytokines. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in microglia. It includes a summary of key quantitative preclinical data, detailed experimental protocols for studying microglial activation, and visualizations of the core signaling pathways and experimental workflows.
Introduction to Microglial Activation and the RAGE Pathway
Microglia are the resident immune cells of the central nervous system (CNS). In response to pathogens or injury, microglia become activated, a process characterized by morphological changes and the release of signaling molecules such as cytokines and chemokines. While acute microglial activation is a crucial protective mechanism, chronic activation contributes to a persistent neuroinflammatory state that can lead to neuronal damage and cognitive decline.
The Receptor for Advanced Glycation Endproducts (RAGE) is a multi-ligand receptor of the immunoglobulin superfamily expressed on various cell types, including microglia[1]. RAGE is a pattern recognition receptor that binds to a variety of ligands, including advanced glycation endproducts (AGEs), S100 proteins, and amyloid-beta (Aβ)[1]. The engagement of RAGE by its ligands on microglial cells triggers a cascade of intracellular signaling events, leading to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and subsequent upregulation of pro-inflammatory genes[2][3][4][5]. This sustained activation of the RAGE pathway is implicated in the chronic neuroinflammation observed in Alzheimer's disease[1][6].
This compound: A RAGE Antagonist
This compound is an orally bioavailable small molecule that acts as an antagonist of RAGE[1][7][8]. By binding to RAGE, this compound prevents the interaction of the receptor with its various ligands, thereby inhibiting the downstream signaling cascades that promote neuroinflammation. Preclinical studies have shown that this compound can suppress microglial activation, reduce the production of inflammatory cytokines, and consequently ameliorate neuropathological features and improve cognitive function in animal models of Alzheimer's disease[1][7][8][9].
Quantitative Data on this compound's Modulation of Microglial Activation
Preclinical studies in transgenic mouse models of Alzheimer's disease (tgAPPSWE/LON) have provided quantitative evidence of this compound's efficacy in reducing neuroinflammation. While specific quantitative data tables from these studies are not publicly available, the findings consistently demonstrate a dose-dependent reduction in key inflammatory cytokines.
Table 1: Summary of this compound's Dose-Dependent Effect on Inflammatory Cytokines in tgAPPSWE/LON Mice
| Dosage of this compound (oral, 3 months) | Change in Interleukin-1 (IL-1) Levels | Change in Tumor Necrosis Factor (TNF) Levels | Change in Transforming Growth Factor-β (TGF-β) Levels | Reference |
| 0.3 mg/kg/day | Dose-dependent decrease observed | Dose-dependent decrease observed | Dose-dependent decrease observed | [1][9] |
| 1 mg/kg/day | Dose-dependent decrease observed | Dose-dependent decrease observed | Dose-dependent decrease observed | [1][9] |
| 3 mg/kg/day | Dose-dependent decrease observed | Dose-dependent decrease observed | Dose-dependent decrease observed | [1][9] |
Note: The table indicates a qualitative dose-dependent trend as reported in the cited literature. Exact percentage or absolute value reductions are not available in the reviewed public-domain sources.
Signaling Pathways Modulated by this compound
The primary mechanism by which this compound modulates microglial activation is through the inhibition of the RAGE signaling pathway.
The RAGE-NF-κB Signaling Pathway
The binding of ligands such as Aβ and S100 proteins to RAGE on microglia initiates a signaling cascade that leads to the activation of NF-κB. This transcription factor then translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines like IL-1β and TNF-α. This compound, by blocking the initial ligand-RAGE interaction, prevents the activation of this entire pathway.
Crosstalk with TREM2 Signaling
The Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is another key receptor on microglia involved in phagocytosis and inflammatory responses. While both RAGE and TREM2 are critical in the context of Alzheimer's disease, direct evidence of crosstalk or interaction between this compound's mechanism of action and the TREM2 signaling pathway is currently limited in the scientific literature. Future research may elucidate potential indirect effects or shared downstream signaling components.
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to study the effects of this compound on microglial activation.
Primary Microglia Culture and Stimulation
This protocol describes the isolation and culture of primary microglia from neonatal mouse brains, followed by stimulation to induce an inflammatory response.
Protocol Steps:
-
Tissue Dissociation: Isolate cortices from neonatal mouse pups (P0-P3) and mechanically and enzymatically dissociate the tissue, typically using trypsin.
-
Mixed Glial Culture: Plate the resulting single-cell suspension and culture for 10-14 days to allow for the formation of a confluent astrocyte layer with microglia growing on top.
-
Microglia Isolation: Isolate microglia from the mixed glial culture using methods such as mild trypsinization or shaking.
-
Plating and Treatment: Plate the purified microglia and allow them to adhere. Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period.
-
Stimulation: Induce an inflammatory response by treating the cells with a stimulating agent such as lipopolysaccharide (LPS).
-
Analysis: Collect the cell culture supernatant and/or cell lysates for downstream analysis of cytokine production (ELISA) or gene expression (qPCR).
Immunohistochemistry (IHC) for Microglial Activation Markers
IHC is used to visualize and quantify the activation state of microglia in brain tissue sections using markers like Ionized calcium-binding adapter molecule 1 (Iba1) and CD68.
Protocol Steps:
-
Tissue Preparation: Perfuse and fix the brain tissue, followed by cryosectioning.
-
Antigen Retrieval: Perform antigen retrieval to unmask the epitopes.
-
Blocking: Block non-specific antibody binding using a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against a microglial marker (e.g., rabbit anti-Iba1).
-
Secondary Antibody Incubation: Apply a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the sections.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and morphology of microglia.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a plate-based assay used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β) in cell culture supernatants or brain homogenates.
Protocol Steps:
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking: Block the remaining protein-binding sites on the plate.
-
Sample Incubation: Add the samples (supernatants or standards) to the wells.
-
Detection Antibody Incubation: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Enzyme Conjugate Incubation: Add an enzyme-linked conjugate (e.g., streptavidin-HRP).
-
Substrate Addition: Add a substrate that is converted by the enzyme to produce a colored product.
-
Measurement: Measure the absorbance of the colored product using a microplate reader and calculate the cytokine concentration based on a standard curve.
Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis
qPCR is used to measure the relative expression levels of genes encoding pro-inflammatory cytokines and other markers of microglial activation.
Protocol Steps:
-
RNA Extraction: Isolate total RNA from cultured microglia or brain tissue.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Perform the qPCR using a master mix containing a fluorescent dye (e.g., SYBR Green), primers specific for the target genes (e.g., Tnf, Il1b), and the cDNA template.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, often normalized to a housekeeping gene.
Flow Cytometry for Microglial Phenotyping
Flow cytometry allows for the multi-parametric analysis of individual cells in a suspension, enabling the identification and quantification of different microglial populations based on their cell surface marker expression.
Protocol Steps:
-
Single-Cell Suspension: Prepare a single-cell suspension from brain tissue.
-
Myelin Removal: Remove myelin debris to improve the quality of the flow cytometry data.
-
Antibody Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies against microglial markers (e.g., CD11b, CD45) and activation markers (e.g., CD68).
-
Data Acquisition: Run the stained cells through a flow cytometer to measure the fluorescence of individual cells.
-
Data Analysis: Use a gating strategy to identify and quantify the percentage of different microglial populations (e.g., resting vs. activated).
Conclusion and Future Directions
This compound presents a promising therapeutic strategy for neurodegenerative diseases by targeting the RAGE-mediated neuroinflammatory pathway in microglia. Preclinical evidence strongly supports its ability to reduce microglial activation and the production of pro-inflammatory cytokines in a dose-dependent manner. The experimental protocols outlined in this guide provide a framework for further investigation into the precise molecular mechanisms of this compound and the identification of biomarkers to monitor its therapeutic efficacy.
Future research should focus on obtaining more detailed quantitative data on the effects of this compound on a wider range of microglial activation markers. Furthermore, exploring the potential interplay between the RAGE and TREM2 signaling pathways in the context of this compound treatment could provide novel insights into the complex regulation of microglial function in neurodegenerative diseases. Continued investigation in these areas will be crucial for the successful clinical development of this compound and other RAGE-targeting therapeutics.
References
- 1. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Triggering Receptor Expressed on Myeloid Cells-2 (TREM-2) as Expression of the Relationship Between Microglia and Alzheimer's Disease: A Novel Marker for a Promising Pathway to Explore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the RAGE-NF-κB pathway: implications for modulating inflammation in diabetic neuropathy through photobiomodulation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RAGE Expression and NF-κB Activation Attenuated by Extracellular Domain of RAGE in Human Salivary Gland Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. vtvtherapeutics.com [vtvtherapeutics.com]
- 8. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Azeliragon: Chemical Profile, Mechanism of Action, and Experimental Data
Azeliragon, also known as TTP488 and PF-04494700, is an orally bioavailable small molecule inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE).[1][2] It has been investigated primarily for its potential to slow the progression of mild Alzheimer's disease by mitigating the neuroinflammation and amyloid-β (Aβ) pathology associated with RAGE activation.[3][4][5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and a summary of key experimental and clinical findings.
Chemical Structure and Physicochemical Properties
This compound is a complex organic molecule belonging to the diphenylether class.[6] Its structure features a central imidazole ring linked to a chlorophenoxy phenyl group and a phenoxy group substituted with a diethylpropanamine side chain.[7]
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]imidazol-4-yl]phenoxy]-N,N-diethylpropan-1-amine | [7][8] |
| Synonyms | TTP488, PF-04494700 | [1][2] |
| CAS Number | 603148-36-3 | [1][7] |
| Molecular Formula | C₃₂H₃₈ClN₃O₂ | [1] |
| Molecular Weight | 532.12 g/mol | [1][2] |
| Appearance | White to light yellow solid | [1] |
| Solubility | DMSO: 50-100 mg/mL DMF: ~5 mg/mL Ethanol: ~1 mg/mL Water: Insoluble (<0.1 mg/mL) |[1][2][7] | | Predicted pKa | 9.8 (Strongest Basic) |[6] | | Predicted logP | 8.22 - 8.44 |[6] |
Mechanism of Action: RAGE Inhibition
This compound functions as a selective antagonist of the Receptor for Advanced Glycation Endproducts (RAGE).[2][8] RAGE is a multiligand transmembrane receptor of the immunoglobulin superfamily that is implicated in chronic inflammatory conditions, including Alzheimer's disease, diabetes, and cancer.[3][4][9]
RAGE binds to a variety of ligands, such as Advanced Glycation Endproducts (AGEs), amyloid-beta (Aβ) peptides, S100 proteins, and high-mobility group box 1 (HMGB1).[3][4][6] The binding of these ligands to RAGE on cell surfaces (such as neurons, microglia, and endothelial cells) triggers a cascade of intracellular signaling events.[3][6] This signaling, often mediated by adaptors like TIRAP and MYD88, converges on the activation of the nuclear factor-kappa B (NF-κB) pathway.[6][10] NF-κB activation leads to the transcription of pro-inflammatory cytokines (e.g., IL-6, TNF-α), increased oxidative stress, and exacerbation of pathology.[3][6]
In the context of Alzheimer's disease, RAGE is thought to play a dual role: it mediates the influx of circulating Aβ from the plasma into the brain and promotes neuroinflammation upon binding Aβ in the brain.[3] this compound competitively binds to RAGE, thereby blocking the interaction with its ligands and inhibiting these downstream pathological effects.[4][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-(4-(2-Butyl-1-(4-(4-chlorophenoxy)phenyl)-1H-imidazol-4-yl)phenoxy)-N,N-diethyl-1-propanamine | C32H38ClN3O2 | CID 11180124 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discovery and Development of Azeliragon (TTP488): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azeliragon, also known as TTP488 and formerly PF-04494700, is an orally bioavailable small molecule antagonist of the Receptor for Advanced Glycation Endproducts (RAGE).[1][2] Developed by vTv Therapeutics (formerly TransTech Pharma), this compound was investigated primarily for its potential to slow cognitive decline in mild Alzheimer's disease (AD) by targeting the RAGE pathway, which is implicated in the neuroinflammatory cascade and amyloid-beta (Aβ) pathology characteristic of the disease.[2][3] This technical guide provides an in-depth overview of the discovery and development history of this compound, including its mechanism of action, preclinical and clinical data, and key experimental methodologies.
Mechanism of Action: RAGE Inhibition
This compound is a potent inhibitor of RAGE, a multi-ligand receptor of the immunoglobulin superfamily.[1][2] RAGE is expressed on various cell types in the brain, including neurons, microglia, and endothelial cells, and its expression is upregulated in the brains of individuals with Alzheimer's disease.[4] The receptor binds to a variety of ligands, including advanced glycation endproducts (AGEs), S100 proteins, high mobility group box 1 (HMGB1), and amyloid-beta (Aβ) peptides.[2] The binding of these ligands to RAGE initiates a cascade of downstream signaling events, leading to increased oxidative stress, neuroinflammation, and neuronal dysfunction, all of which are hallmarks of AD pathology.[2][5]
This compound is designed to cross the blood-brain barrier and competitively inhibit the interaction between RAGE and its various ligands.[2] By blocking this interaction, this compound aims to attenuate the downstream inflammatory signaling pathways, thereby reducing the production of pro-inflammatory cytokines, mitigating oxidative stress, and potentially hindering the RAGE-mediated influx of Aβ into the brain.[6]
Preclinical Development
The preclinical development of this compound involved in vitro binding assays and in vivo studies using transgenic mouse models of Alzheimer's disease.
In Vitro Studies
This compound was identified as a high-affinity ligand for the soluble ectodomain of human RAGE (sRAGE).
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 12.7 ± 7.6 nM | |
| IC50 (RAGE Inhibition) | Not explicitly reported |
In Vivo Studies in Transgenic Mice
Preclinical efficacy studies were conducted in tgAPPSwedish/London (tgAPPSWE/LON) transgenic mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop age-dependent Aβ plaques and cognitive deficits.
Key Findings from Preclinical Studies: [6]
-
Reduced Amyloid-Beta Plaque Deposition: Oral administration of this compound to tgAPPSWE/LON mice resulted in a dose-dependent reduction in Aβ plaque deposition in the brain.
-
Modulation of Aβ Levels: this compound treatment led to decreased total Aβ concentrations in the brain while concurrently increasing plasma Aβ levels, suggesting an inhibition of RAGE-mediated Aβ transport across the blood-brain barrier.
-
Shift in APP Processing: The drug was shown to decrease levels of soluble APPβ (sAPPβ) and increase levels of soluble APPα (sAPPα), indicating a shift towards the non-amyloidogenic processing of APP.
-
Anti-inflammatory Effects: this compound reduced the levels of inflammatory cytokines in the brain.
-
Improved Cognitive Function: Treated mice exhibited improved performance in the Morris Water Maze test, indicating a slowing of cognitive decline.
-
Enhanced Cerebral Blood Flow: this compound treatment was associated with improved cerebral blood flow.
Clinical Development
This compound progressed through Phase 1, 2, and 3 clinical trials for the treatment of mild-to-moderate Alzheimer's disease.
Phase 1 and 2a Studies
Early-phase clinical trials established the safety and tolerability of this compound in healthy volunteers and patients with mild-to-moderate AD. A 10-week, double-blind, placebo-controlled Phase 2a study in 67 patients demonstrated that this compound was well-tolerated at doses of 10 mg and 20 mg once daily.
Phase 2b Study (NCT00566397)
This 18-month, randomized, double-blind, placebo-controlled study enrolled 399 patients with mild-to-moderate AD.[7] The trial initially evaluated two doses: a high dose (20 mg/day) and a low dose (5 mg/day).[7] The high-dose arm was discontinued early due to an increase in adverse events, including confusion and falls, and a greater cognitive decline compared to placebo.[7] The study was later stopped for futility based on a pre-specified interim analysis.[7] However, a post-hoc analysis of the on-treatment population in the low-dose group showed a statistically significant slowing of cognitive decline.[7]
| Outcome Measure | Placebo | This compound (5 mg/day) | p-value | Reference |
| Change in ADAS-cog from baseline at 18 months | 3.1-point benefit | 0.0149 (log-rank test for time to cognitive deterioration) | ||
| Change in ADAS-cog in mild AD subgroup (MMSE 21-26) | 4.0-point benefit | Not reported | ||
| Change in CDR-sb in mild AD subgroup (MMSE 21-26) | 1.0-point benefit | Not reported |
Phase 3 STEADFAST Program (NCT02080364)
Based on the promising results from the Phase 2b study in the mild AD sub-group, a Phase 3 program called STEADFAST was initiated under a Special Protocol Assessment from the FDA. The program consisted of two identical, 18-month, randomized, double-blind, placebo-controlled trials designed to enroll a total of 800 patients with mild AD.[8][9] The primary endpoints were the change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) and the Clinical Dementia Rating scale sum of boxes (CDR-sb).[8]
In April 2018, vTv Therapeutics announced that the first of the two STEADFAST trials failed to meet its co-primary endpoints.[1] Subsequently, the entire STEADFAST program, including the second trial and an open-label extension study, was discontinued.[1] A post-hoc analysis suggested a potential benefit in a subgroup of patients with both mild Alzheimer's and type 2 diabetes, leading to the initiation of a new Phase 2 trial in this specific population.[1]
| Outcome Measure (STEADFAST Part A) | Placebo (Decline from Baseline) | This compound (5 mg/day) (Decline from Baseline) | Statistical Significance | Reference |
| ADAS-cog | 3.3 points | 4.4 points | Not significant | |
| CDR-sb | 1.6 points | 1.6 points | Not significant |
Signaling Pathways and Experimental Workflows
RAGE Signaling Pathway in Alzheimer's Disease
The binding of ligands such as Aβ to RAGE on neuronal and microglial cells activates multiple downstream signaling cascades, including the activation of NF-κB and MAP kinases. This leads to the transcription of pro-inflammatory genes and the production of reactive oxygen species (ROS), contributing to neuroinflammation and neuronal damage.
This compound Clinical Trial Workflow (STEADFAST)
The STEADFAST Phase 3 program followed a typical clinical trial workflow for a large-scale, multi-center study.
Experimental Protocols
Quantification of Amyloid-Beta Plaque Deposition in tgAPPSWE/LON Mice
Objective: To quantify the Aβ plaque burden in the brains of transgenic mice following treatment with this compound.
Materials:
-
Mouse brain tissue, fixed and sectioned
-
Primary antibody against Aβ (e.g., 6E10)
-
Biotinylated secondary antibody
-
Avidin-biotin complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope with image analysis software
Protocol:
-
Tissue Preparation: Brains from treated and control mice are harvested, fixed in paraformaldehyde, and sectioned using a cryostat or vibratome.
-
Immunohistochemistry: a. Brain sections are incubated with a primary antibody specific for Aβ. b. After washing, sections are incubated with a biotinylated secondary antibody that recognizes the primary antibody. c. The sections are then treated with an avidin-biotin complex (ABC) reagent. d. A chromogenic substrate, such as DAB, is added to visualize the Aβ plaques.
-
Image Acquisition and Analysis: a. Stained brain sections are imaged using a light microscope. b. Image analysis software is used to quantify the Aβ plaque load by measuring the percentage of the total area of the brain region of interest (e.g., hippocampus, cortex) that is occupied by stained plaques.
-
Statistical Analysis: Plaque load is compared between the this compound-treated and placebo groups using appropriate statistical tests.
Morris Water Maze Test for Cognitive Assessment in Mice
Objective: To assess spatial learning and memory in tgAPPSWE/LON mice.
Materials:
-
Circular water tank (maze)
-
Submersible platform
-
Video tracking system and software
-
Opaque, non-toxic substance to make the water cloudy
Protocol:
-
Acclimation: Mice are handled and acclimated to the testing room for several days prior to the experiment.
-
Cued Training (Visible Platform): a. The platform is made visible by placing a cue on it. b. Mice are placed in the water and allowed to swim to the visible platform. This ensures the mice can swim and are motivated to escape the water.
-
Acquisition Phase (Hidden Platform): a. The water is made opaque, and the platform is submerged just below the water surface in a fixed location. b. Mice are released into the pool from different starting positions and the latency to find the hidden platform is recorded over several days of training (typically 4 trials per day).
-
Probe Trial (Memory Retention): a. The platform is removed from the pool. b. Mice are allowed to swim freely for a set period (e.g., 60 seconds). c. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
Data Analysis: Escape latency during the acquisition phase and time spent in the target quadrant during the probe trial are compared between the this compound-treated and control groups.
Conclusion
This compound (TTP488) represents a scientifically rational approach to treating Alzheimer's disease by targeting the RAGE pathway. Preclinical studies demonstrated promising effects on key pathological features of AD. However, the compound ultimately failed to show efficacy in a large-scale Phase 3 clinical program in a broad population of patients with mild Alzheimer's disease. While the development of this compound for AD has been discontinued, the extensive research conducted has contributed valuable insights into the role of RAGE in neurodegeneration and has informed the design of subsequent clinical trials targeting this pathway. The exploration of this compound in other indications, such as in patients with both mild AD and type 2 diabetes, highlights the ongoing efforts to identify specific patient populations that may benefit from this therapeutic strategy.
References
- 1. Role and therapeutic potential of RAGE signaling in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mmpc.org [mmpc.org]
- 3. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RAGE and Alzheimer's disease: a progression factor for amyloid-beta-induced cellular perturbation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vtvtherapeutics.com [vtvtherapeutics.com]
- 7. This compound Studies for Treatment of Alzheimer Disease In People With Type II Diabetes Continue - - Practical Neurology [practicalneurology.com]
- 8. AGE- RAGE stressor pathway involved in Alzheimer disease: possible beneficial strategies | ATLANTIS - Centre for research on Inflammation and Metabolism in Cancer and in Chronic Degenerative Diseases [atlantis.unito.it]
- 9. researchgate.net [researchgate.net]
Azeliragon: A Novel RAGE Inhibitor for Pancreatic Cancer Therapeutics - A Technical Guide
For Immediate Release to the Scientific Community
This technical guide provides an in-depth analysis of azeliragon (TTP488), a small-molecule inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE), and its potential therapeutic applications in pancreatic cancer. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical and emerging clinical data, mechanism of action, and detailed experimental methodologies.
Executive Summary
Pancreatic cancer remains a formidable challenge in oncology, characterized by a dense, immunosuppressive tumor microenvironment (TME) and profound resistance to conventional therapies. The RAGE signaling axis has been identified as a critical driver of pancreatic cancer progression, promoting inflammation, cell proliferation, and immune evasion. This compound, an oral, small-molecule RAGE inhibitor, has demonstrated significant anti-tumor activity in preclinical models of pancreatic cancer. It effectively suppresses the RAGE-NF-κB signaling cascade, remodels the TME by reducing immunosuppressive cells, and enhances the efficacy of radiation and other targeted therapies. Furthermore, recent findings have identified this compound as a novel inhibitor of p21-activated kinase 1 (PAK1), revealing a dual mechanism of action. Currently, this compound is under investigation in a Phase 1/2 clinical trial for patients with refractory metastatic pancreatic cancer (NCT05766748) and has received Orphan Drug Designation from the U.S. FDA for this indication.
Mechanism of Action: Targeting the RAGE Axis and Beyond
This compound's primary mechanism of action is the inhibition of the RAGE receptor.[1] In the pancreatic TME, RAGE is activated by a variety of ligands, including High Mobility Group Box 1 (HMGB1) and S100 proteins.[1][2] This engagement triggers downstream signaling pathways, most notably the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that orchestrates the expression of genes involved in inflammation, cell survival, proliferation, and treatment resistance.[3][4]
Beyond the canonical RAGE-NF-κB axis, RAGE signaling also promotes pancreatic tumorigenesis through a complex interplay with autophagy and the IL-6/STAT3 pathway. RAGE-mediated autophagy enhances the mitochondrial localization of phosphorylated STAT3, boosting ATP production and cellular proliferation.
A recent study also identified this compound as a novel inhibitor of p21-activated kinase 1 (PAK1), a protein aberrantly expressed in pancreatic cancer.[5][6] This inhibition abolishes PAK1 activation, promotes apoptosis, and acts synergistically with AKT inhibitors.[5][6]
Preclinical Data
This compound has been evaluated in both in vitro and in vivo models of pancreatic cancer, demonstrating promising anti-tumor effects.
In Vitro Studies
Studies using human (Panc-1) and murine (Pan02) pancreatic cancer cell lines have shown that this compound inhibits key cellular processes involved in cancer progression.[3][7]
| Cell Line | Treatment | Endpoint Measured | Result | Citation |
| Panc-1, Pan02 | This compound (0.05–3 µM) | Cell Proliferation | Dose-dependent suppression of proliferation observed over 24 hours. | [3] |
| Panc-1, Pan02 | This compound (1 µM) | NF-κB Activation (pNF-κB levels) | Significant inhibition of NF-κB phosphorylation observed as early as 3 hours and sustained for 24 hours. | [8] |
| Panc-1, Pan02 | RAGE Ligands (0.1 µM) + this compound (1 µM) | Ligand-induced Proliferation | This compound inhibited the increased cell proliferation induced by RAGE ligands (S100P, S100A2, HMGB1). | [8] |
| Pancreatic Cancer Cells | This compound | PAK1 Activation & Apoptosis | Abolished PAK1 activation and promoted apoptosis. | [6] |
In Vivo Studies
Animal studies using xenograft models have confirmed the anti-tumor activity of this compound, both as a monotherapy and in combination with other treatments.[3][7]
| Animal Model | Cell Line | Treatment Regimen | Key Findings | Citation |
| NU/J mice | Panc-1 | This compound (1 mg/kg, i.p., daily) | Significant tumor growth delay compared to control. | [3] |
| NU/J mice | Panc-1 | This compound (1 mg/kg) + Radiation (2 Gy x 5 days) | Additive tumor growth delay compared to either treatment alone; treated mice survived beyond day 50, while control mice reached endpoint by day 35. | [3] |
| C57BL/6NJ mice | Pan02 | This compound (1 mg/kg, i.p., daily) | Reduced infiltration of immunosuppressive cells (M2 macrophages, Tregs, MDSCs) and increased infiltration of CD8+ T cells in the TME. | [3][7] |
| Xenograft Model | Pancreatic Cancer Cells | This compound + Afuresertib (AKT inhibitor) | Strong synergistic effect; afuresertib enhanced the antitumor efficacy of this compound. | [6] |
Clinical Development
This compound's promising preclinical data and favorable safety profile from previous trials in Alzheimer's disease have supported its transition to clinical evaluation in pancreatic cancer.[3]
| Trial Identifier | Phase | Study Design | Patient Population | Dose Levels (Maintenance Dose) | Primary Objective |
| NCT05766748 | Phase 1/2 | Open-label, dose-escalation | Patients with metastatic pancreatic cancer refractory to first-line treatment. | Level 1: 5 mg/dayLevel 2: 10 mg/dayLevel 3: 20 mg/day | Determine the recommended Phase 2 dose (RP2D). |
Experimental Protocols
The following are representative protocols for key experiments cited in the preclinical evaluation of this compound.
Western Blot for NF-κB Activation
This protocol describes the detection of phosphorylated NF-κB (p65) in pancreatic cancer cell lysates following treatment with this compound.
-
Cell Culture and Treatment: Plate Panc-1 or Pan02 cells and allow them to adhere. Treat cells with desired concentrations of this compound (e.g., 1 µM) for specified time points (e.g., 3, 6, 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA Protein Assay.
-
SDS-PAGE: Resolve 20-30 µg of protein per sample on 4–12% Criterion XT Bis-Tris gels.
-
Protein Transfer: Transfer proteins to a nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-NF-κB p65 (Ser536) and total NF-κB p65 (e.g., from Cell Signaling Technology), diluted in blocking buffer. A loading control antibody (e.g., GAPDH) should be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated goat anti-rabbit or goat anti-mouse secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
In Vivo Tumor Model and Efficacy Assessment
This protocol outlines the establishment of a pancreatic cancer xenograft model to evaluate the anti-tumor efficacy of this compound.
-
Cell Preparation: Harvest Panc-1 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1x10⁶ cells) into the flank of 5-week-old female athymic nude (NU/J) mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: Once tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle Control, this compound, Radiation, Combination).
-
Drug Administration: Administer this compound daily via intraperitoneal (i.p.) injection at a dose of 1 mg/kg.
-
Efficacy Endpoints: Continue treatment and tumor monitoring until tumors in the control group reach the predetermined endpoint size. Primary endpoints include tumor growth delay and overall survival.
Flow Cytometry for Tumor Microenvironment Analysis
This protocol describes the analysis of immune cell populations within tumors from treated mice.
-
Tumor Digestion: Harvest tumors from euthanized mice, mince finely, and digest in a solution containing collagenase and DNase for 30-60 minutes at 37°C to obtain a single-cell suspension.
-
Cell Filtration and Lysis: Pass the suspension through a 70 µm cell strainer. Lyse red blood cells using an ACK lysis buffer.
-
Cell Staining: Resuspend cells in FACS buffer (PBS with 2% FBS). Block Fc receptors using an anti-CD16/32 antibody. Stain cells with a cocktail of fluorescently-conjugated antibodies against surface markers for T cells (CD3, CD4, CD8), macrophages (CD45, CD11b, F4/80, CD206), and myeloid-derived suppressor cells (CD11b, Gr-1).
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo) to quantify the percentages of different immune cell populations within the TME.
Conclusion and Future Directions
This compound presents a compelling, multi-faceted approach to treating pancreatic cancer. By targeting the RAGE pathway, it not only inhibits tumor cell growth but also modulates the immunosuppressive TME. The discovery of its activity against PAK1 further broadens its therapeutic potential. The ongoing Phase 1/2 clinical trial is a critical step in translating these robust preclinical findings to the clinic. Future research should focus on identifying predictive biomarkers for patient stratification and exploring rational combination strategies with immunotherapy and other targeted agents to further enhance the therapeutic impact of this compound in this challenging disease.
References
- 1. This compound for Refractory Pancreatic Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. researchgate.net [researchgate.net]
- 3. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines [mdpi.com]
- 4. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. This compound inhibits PAK1 and enhances the therapeutic efficacy of AKT inhibitors in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mmehb.scholasticahq.com [mmehb.scholasticahq.com]
- 8. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Quantification of Azeliragon in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azeliragon (TTP488) is a small molecule inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE), a key protein implicated in the pathogenesis of Alzheimer's disease and other inflammatory conditions.[1][2] RAGE is involved in the transport of amyloid-beta (Aβ) across the blood-brain barrier and mediates neuroinflammatory responses.[2][3] As a brain-penetrating agent, the quantification of this compound concentrations in brain tissue is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-response studies, and understanding its central nervous system (CNS) efficacy.[4]
These application notes provide a detailed, representative protocol for the measurement of this compound in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. While specific quantitative data for this compound in brain tissue from published studies are limited, this document compiles relevant plasma concentration data and outlines a robust methodology for researchers to establish and validate their own brain tissue assays.
Data Presentation: this compound Plasma Concentrations
Preclinical and clinical studies have established a therapeutic window for this compound based on plasma concentrations. While direct brain tissue concentrations from these studies are not publicly available, the plasma data provides a critical reference for target engagement and dose selection in research.
| Study Type | Subject | Dose | Plasma Concentration (ng/mL) | Associated Outcome | Reference |
| Phase 2 Clinical Trial | Patients with mild-to-moderate Alzheimer's Disease | 5 mg/day | 7.6 - 16.8 | Associated with decreased cognitive decline | [3][5] |
| Phase 2 Clinical Trial | Patients with mild-to-moderate Alzheimer's Disease | 5 mg/day | 10.3 - 16.8 | Showed benefit over placebo | [3] |
| Phase 2 Clinical Trial | Patients with mild-to-moderate Alzheimer's Disease | 20 mg/day | 46.8 - 167.0 | Associated with worsening of cognition | [3][5][6] |
Experimental Protocols
The following is a representative protocol for the quantification of this compound in brain tissue by LC-MS/MS. This protocol is based on established methodologies for the analysis of small molecules in complex biological matrices.[7][8][9]
Brain Tissue Homogenization
Objective: To lyse brain tissue and release this compound into a solution suitable for extraction.
Materials:
-
Frozen brain tissue samples
-
Homogenization Buffer (e.g., 4 volumes of ice-cold 2% w/v aqueous formic acid in acetonitrile/water (50:50, v/v))
-
Bead-based homogenizer or Dounce homogenizer
-
Calibrated balance
-
Microcentrifuge tubes
Protocol:
-
Accurately weigh the frozen brain tissue sample (~100 mg).
-
Transfer the tissue to a pre-chilled microcentrifuge tube containing homogenization beads (if using a bead-based homogenizer).
-
Add 4 volumes of ice-cold homogenization buffer (e.g., 400 µL for 100 mg of tissue).
-
Homogenize the tissue until a uniform suspension is achieved. For bead-based systems, follow the manufacturer's instructions. For Dounce homogenization, perform 10-15 strokes on ice.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant for the extraction step.
Sample Extraction (Protein Precipitation & Solid-Phase Extraction)
Objective: To remove proteins and other interfering substances from the brain homogenate and isolate this compound.
Materials:
-
Brain homogenate supernatant
-
Internal Standard (IS) solution (a structurally similar compound to this compound, e.g., a stable isotope-labeled version)
-
Acetonitrile (ACN), ice-cold
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
SPE manifold
-
Methanol
-
Ammonium hydroxide
-
Formic acid
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 ACN:water with 0.1% formic acid)
Protocol:
-
To 100 µL of brain homogenate supernatant, add 10 µL of the IS solution.
-
Add 300 µL of ice-cold ACN to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To separate this compound from other components and quantify it using mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters (Representative - to be optimized for this compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) -> Product ion (Q3) (To be determined by infusion of a standard)
-
Internal Standard: Precursor ion (Q1) -> Product ion (Q3) (To be determined by infusion of the IS)
-
-
Collision Energy and other source parameters: To be optimized for maximal signal intensity.
Data Analysis and Quantification
-
A calibration curve should be prepared by spiking known concentrations of this compound into blank brain homogenate and processing these standards alongside the unknown samples.
-
The concentration of this compound in the brain tissue samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.
-
Results are typically expressed as ng/g of brain tissue.
Visualizations
Caption: Experimental workflow for this compound quantification in brain tissue.
Caption: this compound's mechanism of action via RAGE signaling inhibition.
References
- 1. Emerging targets for cancer treatment: S100A9/RAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates Alzheimer's disease via the Janus tyrosine kinase and signal transducer and activator of transcription signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of TTP488 in patients with mild to moderate Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CTLT-04 SAFETY AND PRELIMINARY EVIDENCE OF A THERAPEUTIC EFFECT OF this compound COMBINED WITH STEREOTACTIC RADIATION THERAPY IN PATIENTS WITH BRAIN METASTASES: PHASE 1 STUDY RESULTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of TTP488 in patients with mild to moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Quantitation of acetazolamide in rat plasma, brain tissue and cerebrospinal fluid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development, validation and application of an LC-MS/MS bioanalytical method for the quantification of GF449, a novel 5-HT1A agonist, in rat plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Azeliragon as a Radiosensitizer in Oncology Research
For Research Use Only.
Introduction
Azeliragon (formerly TTP488) is an orally available, small-molecule inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE). The RAGE signaling pathway is a multiligand system implicated in various pathological states, including inflammation, diabetes, and cancer.[1][2] In oncology, the interaction of RAGE with its ligands—such as high mobility group box 1 (HMGB1) and S100 proteins—promotes tumor growth, proliferation, metastasis, and resistance to therapy.[2][3] Ionizing radiation, a cornerstone of cancer treatment, can paradoxically induce the expression of RAGE ligands, contributing to radioresistance.[4][5]
Preclinical studies have shown that by blocking the RAGE pathway, this compound can inhibit tumor growth and enhance the efficacy of radiation therapy (RT) in models of pancreatic cancer and glioblastoma.[4][6] The proposed mechanism involves the suppression of downstream signaling cascades, primarily the NF-κB pathway, which is critical for tumor progression and therapeutic resistance.[7][8] Furthermore, this compound may modulate the tumor microenvironment by reducing immunosuppressive cells and increasing the infiltration of cytotoxic CD8+ T cells, thereby restoring sensitivity to radiation.[6][8] These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of this compound and radiation in a preclinical research setting.
Mechanism of Action: RAGE Inhibition and Radiosensitization
The binding of ligands like S100 proteins and HMGB1 to RAGE on cancer cells activates downstream signaling pathways, including NF-κB, which upregulates anti-apoptotic proteins and pro-inflammatory cytokines.[9][10] This cascade contributes to a cellular state that is resistant to the DNA damage and cell death induced by radiation therapy.[7] this compound acts as a competitive antagonist at the RAGE receptor, preventing ligand binding and subsequent signal transduction.[11]
The hypothesized radiosensitizing effects of this compound are twofold:
-
Direct Tumor Cell Effect: By inhibiting the RAGE/NF-κB axis, this compound prevents the upregulation of survival pathways, rendering cancer cells more susceptible to radiation-induced damage.[6][7]
-
Tumor Microenvironment Modulation: this compound can decrease the population of immunosuppressive cells, such as M2 macrophages and myeloid-derived suppressor cells (MDSCs), which are often increased after radiation and contribute to an immune-suppressive environment.[4][6] This shifts the microenvironment towards an anti-tumor immune response, augmenting the effects of radiotherapy.
Experimental Protocols
Protocol 1: In Vitro Radiosensitization by Clonogenic Survival Assay
This protocol is the gold standard for determining the intrinsic radiosensitivity of cancer cells and assessing the dose-modifying effects of a therapeutic agent.[12]
1. Materials:
-
Cancer cell line of interest (e.g., Panc-1 for pancreatic, U87 for glioblastoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (TTP488)
-
DMSO (vehicle control)
-
6-well culture plates
-
X-ray irradiator
-
Crystal Violet staining solution (0.5% w/v in methanol)
2. Procedure:
-
Cell Seeding: Prepare a single-cell suspension. Seed cells into 6-well plates at densities determined empirically to yield 50-150 colonies per well for each treatment condition (e.g., seed fewer cells for lower radiation doses and more cells for higher doses). Allow cells to attach for 18-24 hours.
-
Drug Treatment: Prepare a stock solution of this compound in DMSO. Dilute in culture medium to the final desired concentration (e.g., 10 µM).[13] Add this compound-containing medium or vehicle control medium to the cells. Incubate for a specified pretreatment time (e.g., 24 hours).
-
Irradiation: Transport plates to the irradiator. Expose plates to single doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, replace the treatment medium with fresh, drug-free complete medium. Incubate plates for 10-14 days, or until colonies contain at least 50 cells.
-
Staining and Counting: Aspirate medium, wash wells with PBS, and fix colonies with methanol for 15 minutes. Stain with Crystal Violet solution for 30 minutes. Gently wash with water and air dry. Count colonies containing ≥50 cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. Plot survival curves (SF vs. Radiation Dose) on a log-linear scale. Determine the Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., SF=0.1). A value >1 indicates radiosensitization.[12][14]
Protocol 2: In Vivo Tumor Growth Delay Study
This protocol evaluates the efficacy of combined this compound and radiation therapy in a preclinical animal model.[15][16]
1. Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Tumor cells for implantation (e.g., 1-2 x 10^6 cells in PBS/Matrigel suspension)
-
This compound (formulated for oral gavage or intraperitoneal injection)
-
Vehicle control solution
-
Small animal irradiator with appropriate shielding
-
Calipers for tumor measurement
2. Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth every 2-3 days using calipers. When tumors reach a predetermined volume (e.g., 150-200 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound alone
-
Group 3: Radiation alone
-
Group 4: this compound + Radiation
-
-
Treatment Administration:
-
This compound: Administer this compound (e.g., 1 mg/kg, i.p.) daily, starting one day before the first radiation fraction.[7]
-
Radiation: Anesthetize mice and place them in lead jigs to shield non-tumor areas. Deliver a fractionated radiation schedule (e.g., 2 Gy per day for 5 consecutive days) to the tumor.[7]
-
-
Monitoring: Continue to measure tumor volume and mouse body weight every 2-3 days until tumors reach a predetermined endpoint (e.g., 1500 mm³).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth delay, defined as the time for tumors in treated groups to reach a specific volume (e.g., 1000 mm³) compared to the control group.[17][18] Statistical significance can be assessed using appropriate tests (e.g., Log-rank test for survival).
Data Presentation
Quantitative data from the described experiments should be summarized for clarity and comparison.
Table 1: Exemplary In Vitro Radiosensitization Data (Clonogenic Assay)
| Treatment Group | Surviving Fraction at 4 Gy | Dose Enhancement Factor (at SF=0.1) |
| Control (Vehicle + RT) | 0.25 ± 0.03 | 1.0 (Reference) |
| This compound (10 µM) + RT | 0.12 ± 0.02 | 1.5 |
| Data are presented as mean ± SD. *p < 0.05 vs. Control. |
Table 2: Exemplary In Vivo Efficacy Data (Tumor Growth Delay)
| Treatment Group | Median Survival (Days) | Tumor Growth Delay (Days to 1000 mm³) |
| Vehicle Control | 22 | 18 |
| This compound (1 mg/kg) | 28 | 25 |
| Radiation (5 x 2 Gy) | 35 | 33 |
| This compound + Radiation | 51 | 48 |
| *Data are representative. *p < 0.05 vs. Radiation alone group. |
Concluding Remarks
The combination of this compound with radiation therapy presents a promising strategy for overcoming radioresistance in various cancers.[3] The protocols outlined here provide a robust framework for preclinical validation of this approach. Researchers should note that optimal drug concentrations, treatment schedules, and radiation doses may vary depending on the specific cancer model and should be empirically determined. Further investigation into the molecular biomarkers of response will be crucial for the clinical translation of this combination therapy.[19]
References
- 1. RAGE Inhibitors for Targeted Therapy of Cancer: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines [mdpi.com]
- 8. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Receptor for Advanced Glycation Endproducts (RAGE) and Its Ligands S100A8/A9 and High Mobility Group Box Protein 1 (HMGB1) Are Key Regulators of Myeloid-Derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role and Mechanisms of RAGE-Ligand Complexes and RAGE-Inhibitors in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. In Vitro Methods for the Study of Glioblastoma Stem-Like Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radiosensitization of Pancreatic Cancer Cells In Vitro and In Vivo through Poly (ADP-ribose) Polymerase Inhibition with ABT-888 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. In vivo tumor growth delay [bio-protocol.org]
- 16. Tumor growth delay study [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Screening and Validation of Molecular Targeted Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azeliragon in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azeliragon (TTP488, PF-04494700) is a small molecule inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE). RAGE is a multi-ligand receptor of the immunoglobulin superfamily implicated in a variety of pathological processes, including inflammation, diabetic complications, neurodegenerative diseases, and cancer. By blocking the interaction of RAGE with its ligands, such as advanced glycation end products (AGEs), S100 proteins, and high-mobility group box 1 (HMGB1), this compound effectively attenuates downstream inflammatory and pro-tumorigenic signaling pathways. These application notes provide detailed protocols for the dissolution, preparation, and application of this compound in cell culture experiments to study its effects on various cellular processes.
Physicochemical Properties and Solubility
This compound is supplied as a crystalline solid. Its solubility in common laboratory solvents is a critical factor for the preparation of stock solutions for cell culture experiments.
| Property | Value |
| Molecular Formula | C₃₂H₃₈ClN₃O₂ |
| Molecular Weight | 532.1 g/mol |
| Appearance | Crystalline solid |
| Solubility | DMSO: Soluble up to 120 mg/mL (with ultrasonication)[1]. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility[1]. Ethanol: Approximately 1 mg/mL[2][3]. Dimethylformamide (DMF): Approximately 5 mg/mL[2][3]. Aqueous Buffers: Sparingly soluble. To achieve a working concentration in aqueous buffers like PBS, it is recommended to first dissolve this compound in an organic solvent such as DMF and then dilute with the aqueous buffer. For example, a 1:2 solution of DMF:PBS (pH 7.2) can yield a solubility of approximately 0.33 mg/mL[2]. It is not recommended to store aqueous solutions for more than one day[2]. |
Experimental Protocols
Preparation of this compound Stock Solutions
1. High-Concentration Stock Solution (in DMSO):
-
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer and sonicator
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or up to 120 mg/mL).
-
Vortex the solution thoroughly to facilitate dissolution.
-
If necessary, use a sonicator to aid in complete dissolution[1].
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
2. Intermediate Dilutions:
-
For creating a range of working concentrations, it is advisable to perform serial dilutions from the high-concentration stock solution using the same solvent (e.g., DMSO). This ensures that the final concentration of the solvent in the cell culture medium remains consistent across different treatment groups.
General Protocol for Treating Cells with this compound
This protocol provides a general workflow for treating adherent or suspension cells with this compound. Specific parameters such as cell seeding density, this compound concentration, and incubation time should be optimized for each cell type and experimental endpoint.
-
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Sterile cell culture plates or flasks
-
-
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in culture plates at a density that will allow for optimal growth during the treatment period without reaching over-confluence.
-
For suspension cells, seed the cells in culture flasks or plates at an appropriate density.
-
Allow the cells to attach (for adherent cells) or stabilize for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of Working Solution:
-
On the day of treatment, thaw the this compound stock solution.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in complete cell culture medium. It is crucial to add the DMSO-dissolved this compound to the medium and mix immediately to prevent precipitation[4][5].
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO without this compound) must be included in all experiments.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the freshly prepared medium containing the desired concentrations of this compound (or vehicle control) to the respective wells or flasks.
-
Incubate the cells for the desired period (e.g., 3, 6, 12, 24, or 48 hours) under standard culture conditions.
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream analyses, such as:
-
Cell viability assays (e.g., MTT, trypan blue exclusion)
-
Western blotting to analyze protein expression and phosphorylation
-
Quantitative PCR (qPCR) to assess gene expression
-
Flow cytometry for cell cycle analysis or marker expression
-
Immunofluorescence for protein localization
-
ELISA for cytokine secretion
-
-
-
Recommended Working Concentrations and Incubation Times
The optimal concentration and incubation time for this compound can vary depending on the cell type and the specific biological question being addressed. The following table summarizes reported effective concentrations from various studies.
| Cell Type | Concentration Range | Incubation Time | Observed Effect |
| Pancreatic Cancer Cells (Panc1, Pan02) | 0.05–3 µM, with significant inhibition at 1 µM | 3 to 24 hours | Inhibition of NF-κB phosphorylation and RAGE ligand-induced cell proliferation[4]. |
| Prostate Cancer Cells (LNCaP) | 1–10 µM | Not specified | Suppression of cell viability and phosphorylation of p38 MAPK and NF-κB p65. |
| Triple-Negative Breast Cancer Cells | Not specified for in vitro | Not specified | Impaired cell adhesion, migration, and invasion. |
| T cells | 4 nM | 16 hours | Inhibition of T cell activity and reduction in IFN-γ production[6]. |
| Primary Neuronal and Glial Cultures | Not specified for this compound | 1 hour (Aβ treatment) | A related study on RAGE fragments showed protection from Aβ-induced caspase-3 activation. |
| Endothelial Cells (HUVECs) | 0.5 µM | 3.5 hours | A study on a different BMP receptor inhibitor in HUVECs used this concentration and timeframe. |
| Macrophages | Not specified | Not specified | This compound has been shown to modulate the immune microenvironment by reducing M2 macrophages in vivo[5]. |
Signaling Pathways and Experimental Workflows
This compound functions by inhibiting the RAGE receptor, thereby blocking the activation of several downstream signaling pathways that are crucial for inflammation and cell proliferation.
RAGE Signaling Pathways Inhibited by this compound
Experimental Workflow for this compound Treatment
Detailed RAGE Signaling Pathways
RAGE-NF-κB Signaling Pathway
RAGE-JAK/STAT Signaling Pathway
RAGE-PI3K/Akt Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. The RAGE Pathway in Skin Pathology Development: A Comprehensive Review of Its Role and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor for AGEs (RAGE) as mediator of NF-kB pathway activation in neuroinflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pathophysiology of RAGE in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying RAGE-Ligand Interactions Using Azeliragon
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Receptor for Advanced Glycation Endproducts (RAGE) is a multiligand cell surface receptor belonging to the immunoglobulin superfamily.[1][2] RAGE is implicated in a variety of pathological processes, including inflammation, diabetic complications, neurodegenerative diseases like Alzheimer's, and cancer.[3][4] It interacts with a diverse array of ligands, such as Advanced Glycation Endproducts (AGEs), S100/calgranulins, High Mobility Group Box 1 (HMGB1), and amyloid-β (Aβ) peptide.[1][3][5] The binding of these ligands to RAGE triggers a cascade of intracellular signaling pathways, including NF-κB, MAP kinases, and JAK/STAT, leading to pro-inflammatory responses and cellular stress.[4][6][7]
Azeliragon (formerly TTP488, PF-04494700) is an orally bioavailable, small-molecule antagonist of RAGE.[8][9] It functions by binding to RAGE and preventing the interaction between the receptor and its various ligands, thereby inhibiting the downstream inflammatory and pathological signaling.[10][11] This property makes this compound a valuable tool for researchers studying the RAGE axis in specific cellular contexts. These application notes provide detailed protocols for using this compound to investigate RAGE-ligand interactions in various cell lines.
Application Notes
This compound can be employed in a variety of in vitro cell-based assays to:
-
Elucidate the Role of RAGE Signaling: Inhibit RAGE in specific cell lines to determine the receptor's involvement in cellular processes such as inflammation, proliferation, migration, and apoptosis.
-
Investigate Specific Ligand-RAGE Interactions: By co-treating cells with a specific RAGE ligand (e.g., HMGB1, S100B) and this compound, researchers can isolate and study the cellular effects mediated by that particular ligand-receptor interaction.
-
Validate RAGE as a Therapeutic Target: Use this compound to block RAGE signaling in disease-relevant cell models (e.g., pancreatic cancer, glioblastoma) to assess the therapeutic potential of RAGE inhibition.[12][13]
-
Study Downstream Signaling Pathways: Determine the specific signaling cascades (e.g., NF-κB, MAPK) activated by a RAGE ligand in a given cell type and confirm their dependence on RAGE activation using this compound as a blocker.
Cell Line Selection: RAGE is expressed on multiple cell types.[14] The choice of cell line is critical and should be based on the research question. Examples include:
-
Pancreatic Cancer Cell Lines (Panc-1, Pan02): These lines exhibit elevated levels of RAGE and its ligands and are suitable for studying the role of RAGE in cancer cell proliferation and NF-κB activation.[12][15]
-
Glioblastoma Cell Lines (GL261, CT2A): Used to investigate RAGE's role in tumor progression and resistance to therapies like radiation.[16]
-
Immune Cells (T cells, Macrophages): Ideal for studying RAGE-mediated inflammatory responses and cytokine release.[17]
-
Neuronal and Microglial Cells: Essential for research into neurodegenerative diseases like Alzheimer's, where RAGE-Aβ interactions are critical.[1][14]
Quantitative Data
The following tables summarize quantitative data from studies investigating the effects of this compound and other RAGE inhibitors.
Table 1: Inhibition of RAGE-Mediated NF-κB Activation by this compound in Pancreatic Cancer Cell Lines
| Cell Line | This compound Concentration | Treatment Time | Result (vs. Control) | Reference |
| Panc-1 | 0.1 µM | 3 hours | Significant decrease in pNF-κB | [18] |
| Panc-1 | 1 µM | 3 hours | Further significant decrease in pNF-κB | [18] |
| Pan02 | 0.1 µM | 3 hours | Significant decrease in pNF-κB | [18] |
| Pan02 | 1 µM | 3 hours | Further significant decrease in pNF-κB | [18] |
| Panc-1 | 1 µM | 1, 3, 6 hours | Time-dependent decrease in pNF-κB | [18] |
| Pan02 | 1 µM | 1, 3, 6 hours | Time-dependent decrease in pNF-κB | [18] |
Data adapted from graphical representations in the cited literature.
Table 2: Inhibitory Activity of RAGE Antagonist FPS-ZM1 on Ligand Binding
| Ligand | Inhibitory Constant (Ki) | Reference |
| Amyloid-β (Aβ) | ~50 nM | [19] |
| S100B | ~250 nM | [19] |
| HMGB1 | ~400 nM | [19] |
Note: This data is for the RAGE inhibitor FPS-ZM1 and serves as an example of binding inhibition constants that can be determined for this compound.
Visualizations
RAGE Signaling Pathway and this compound's Point of Inhibition
Caption: this compound blocks ligand binding to the RAGE receptor, inhibiting downstream signaling.
Experimental Workflow for an NF-κB Inhibition Assay
Caption: A typical workflow for assessing this compound's inhibition of RAGE-mediated NF-κB activation.
Logical Diagram of Competitive Inhibition
Caption: this compound competitively inhibits the RAGE receptor, preventing ligand-induced cellular effects.
Experimental Protocols
Note: Always optimize concentrations of ligands and this compound, as well as incubation times, for your specific cell line and experimental conditions. Include appropriate controls (vehicle, ligand-only, this compound-only).
Protocol 1: RAGE-Mediated NF-κB Activation Assay
This protocol describes how to measure the inhibition of ligand-induced NF-κB activation by this compound using Western blotting.
Materials:
-
Cell line of interest (e.g., Panc-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
RAGE ligand (e.g., recombinant HMGB1)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed 1 x 10⁶ cells per well in 6-well plates. Allow cells to adhere and grow for 24 hours to reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, replace the medium with a low-serum (e.g., 0.5%) or serum-free medium for 4-6 hours before treatment.
-
This compound Pre-treatment: Prepare working solutions of this compound in a culture medium at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Add the solutions to the respective wells. Include a vehicle control (DMSO equivalent). Incubate for 1-2 hours.
-
Ligand Stimulation: Add the RAGE ligand (e.g., 100 ng/mL HMGB1) to the wells (except for the unstimulated control). Incubate for the predetermined optimal time (e.g., 3 hours).[18]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Normalize protein samples to equal concentrations and prepare them with Laemmli buffer. b. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane for 1 hour at room temperature in blocking buffer. e. Incubate the membrane with primary antibody against phospho-NF-κB p65 overnight at 4°C. f. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour. g. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total NF-κB p65 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Analysis: Quantify band intensities using densitometry software. Express the level of NF-κB activation as the ratio of phospho-p65 to total p65.
Protocol 2: RAGE-Mediated Cell Proliferation Assay (MTS Assay)
This protocol assesses the effect of this compound on cell proliferation induced by RAGE ligands.
Materials:
-
Cell line of interest (e.g., Pan02)
-
Complete cell culture medium
-
This compound
-
RAGE ligand (e.g., S100P)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate in 100 µL of culture medium. Allow cells to attach overnight.
-
Treatment: Replace the medium with 100 µL of fresh medium containing the treatments:
-
Vehicle Control
-
Ligand Only (e.g., 1 µg/mL S100P)
-
This compound Only (various concentrations)
-
Ligand + this compound (various concentrations)
-
-
Incubation: Incubate the plate for 48-72 hours in a cell culture incubator.
-
MTS Assay: a. Add 20 µL of MTS reagent to each well. b. Incubate for 1-4 hours at 37°C until a color change is apparent. c. Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (medium only). Normalize the results to the vehicle control to determine the percentage of cell viability/proliferation. Compare the proliferation in the "Ligand Only" group to the "Ligand + this compound" groups to determine the inhibitory effect.
Protocol 3: Cytokine Release Assay (ELISA)
This protocol measures the inhibition of RAGE-mediated pro-inflammatory cytokine secretion.
Materials:
-
Cell line of interest (e.g., primary macrophages or a suitable cell line)
-
Complete cell culture medium
-
This compound
-
RAGE ligand (e.g., HMGB1 or AGEs)
-
24-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., human IL-6, TNF-α)
Procedure:
-
Cell Seeding and Treatment: Seed 2.5 x 10⁵ cells per well in 24-well plates. Follow steps 2-4 from Protocol 1 to pre-treat with this compound and stimulate with the RAGE ligand. The final incubation time for ligand stimulation should be optimized for maximal cytokine release (typically 12-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes to pellet any detached cells.
-
Sample Storage: Carefully collect the culture supernatant from each well without disturbing the cell monolayer. Store the samples at -80°C until the assay is performed.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific kit. This typically involves: a. Adding standards and samples to a pre-coated microplate. b. Incubating with a detection antibody. c. Adding a substrate to produce a colorimetric signal. d. Stopping the reaction and reading the absorbance on a plate reader.
-
Analysis: Calculate the cytokine concentrations in your samples based on the standard curve. Compare the cytokine levels in the "Ligand Only" group to the "Ligand + this compound" groups to quantify the inhibition of cytokine release.
References
- 1. RAGE and Alzheimer’s Disease: A Progression Factor for Amyloid-β-Induced Cellular Perturbation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RAGE (receptor) - Wikipedia [en.wikipedia.org]
- 3. HMGB1 and RAGE in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathophysiology of RAGE in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RAGE Inhibitors in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. vtvtherapeutics.com [vtvtherapeutics.com]
- 12. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cantex Pharmaceuticals | CANTEX PHARMACEUTICALS AND LENOX HILL HOSPITAL ANNOUNCE INITIATION OF A PHASE 2 STUDY OF RAGE INHIBITOR this compound AS A FRONT-LINE TREATMENT FOR UNMETHYLATED GLIOBLASTOMA [cantex.com]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. JCI - A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease [jci.org]
Application Notes and Protocols for Immunohistochemical Detection of RAGE Expression Following Azeliragon Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azeliragon (TTP488) is an orally bioavailable small molecule inhibitor of the Receptor for Advanced Glycation End-products (RAGE). RAGE, a multi-ligand receptor of the immunoglobulin superfamily, is implicated in the pathogenesis of various chronic diseases, including Alzheimer's disease, by mediating inflammatory responses and cellular stress. This compound functions by antagonizing the interaction between RAGE and its ligands, such as Advanced Glycation End-products (AGEs) and amyloid-beta (Aβ).[1][2] Preclinical studies in transgenic mouse models of Alzheimer's disease have demonstrated that oral administration of this compound can lead to a reduction in Aβ plaque deposition and inflammatory markers in the brain.[1][3]
This document provides a detailed immunohistochemistry (IHC) protocol for the detection and semi-quantitative analysis of RAGE expression in brain tissue from a mouse model of Alzheimer's disease following treatment with this compound.
Data Presentation
The following table summarizes hypothetical quantitative data for RAGE expression in the hippocampus of an Alzheimer's disease mouse model, as determined by immunohistochemistry and analyzed using the H-score method. This data is illustrative of the expected outcome of effective RAGE inhibition by this compound.
| Treatment Group | Mean H-Score (± SEM) | Fold Change vs. Vehicle | p-value |
| Wild-Type Control | 50 ± 5.2 | - | - |
| AD Mouse Model + Vehicle | 150 ± 12.5 | 3.0 | <0.001 vs. WT |
| AD Mouse Model + this compound (1 mg/kg) | 95 ± 8.9 | 0.63 | <0.01 vs. Vehicle |
| AD Mouse Model + this compound (3 mg/kg) | 65 ± 6.7 | 0.43 | <0.001 vs. Vehicle |
Experimental Protocols
Animal Model and this compound Treatment
A common animal model for these studies is the tgAPPSWE/LON transgenic mouse, which overexpresses a mutant form of human amyloid precursor protein, leading to the development of Alzheimer's-like pathology.[1][4]
-
Animal Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Groups:
-
Group 1: Wild-type (WT) control mice receiving vehicle.
-
Group 2: Transgenic (AD) mice receiving vehicle.
-
Group 3: Transgenic (AD) mice receiving this compound (1 mg/kg/day).
-
Group 4: Transgenic (AD) mice receiving this compound (3 mg/kg/day).
-
-
This compound Administration: this compound is orally bioavailable.[1][4] Prepare a solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer the designated dose or vehicle daily via oral gavage for a period of 3 months, starting at 12 months of age.[1]
-
Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the mice via an approved method.
-
Transcardially perfuse with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS.[5]
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersion in a graded series of sucrose solutions (e.g., 15% and 30%) in PBS.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze. Alternatively, for paraffin embedding, dehydrate the tissue through a graded ethanol series and embed in paraffin wax.[6]
-
Cut 10-20 µm thick coronal sections of the brain, with a focus on the hippocampus and cortex, using a cryostat or microtome.
-
Mount sections on positively charged slides.
-
Immunohistochemistry Protocol for RAGE Detection (Paraffin-Embedded Sections)
This protocol is a synthesized methodology based on standard IHC procedures for RAGE detection in mouse brain tissue.
Reagents and Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Blocking buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-RAGE polyclonal antibody (validated for mouse IHC)
-
Secondary antibody: Biotinylated goat anti-rabbit IgG
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
-
Blocking:
-
Wash slides in PBS (3 x 5 minutes).
-
Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-RAGE antibody in blocking buffer to its optimal concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides in PBS (3 x 5 minutes).
-
Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides in PBS (3 x 5 minutes).
-
Incubate sections with ABC reagent for 30 minutes at room temperature.
-
Wash slides in PBS (3 x 5 minutes).
-
Apply DAB substrate and incubate until the desired brown color develops (monitor under a microscope).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate sections through a graded ethanol series and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Image Acquisition and Analysis
-
Image Acquisition: Capture high-resolution images of the stained brain sections using a brightfield microscope equipped with a digital camera.
-
Semi-Quantitative Analysis (H-Score):
-
The H-score is calculated as follows: H-score = Σ (I × Pi), where 'I' is the intensity of staining (0 = no staining, 1 = weak, 2 = moderate, 3 = strong) and 'Pi' is the percentage of cells stained at that intensity.
-
Randomly select multiple fields of view from the hippocampus and cortex for each slide.
-
An observer blinded to the treatment groups should score the intensity and percentage of RAGE-positive cells.
-
Visualizations
Caption: RAGE signaling pathway and the inhibitory action of this compound.
References
- 1. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Applications - CAT N°: 24678 [bertin-bioreagent.com]
- 5. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 6. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells in Response to Azeliragon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azeliragon is a small molecule inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE), a multi-ligand receptor of the immunoglobulin superfamily implicated in chronic inflammation.[1][2] Ligand binding to RAGE activates downstream signaling cascades, including the NF-κB pathway, leading to the production of pro-inflammatory cytokines and sustained inflammatory responses.[3][4] By blocking this interaction, this compound has the potential to modulate the immune response, making it a person of interest for various inflammatory and neurodegenerative diseases.[5][6][7]
Recent studies suggest that this compound can impact various immune cell populations. For instance, it has been shown to reduce immunosuppressive cells like M2 macrophages and regulatory T cells while enhancing the infiltration of cytotoxic CD8+ T cells in the tumor microenvironment.[4][8] Furthermore, this compound has been observed to decrease the production of pro-inflammatory cytokines such as IL-1β, IL-10, and IL-17A.[3][9]
Flow cytometry is a powerful technique for the detailed analysis of heterogeneous cell populations, making it an ideal tool to dissect the effects of this compound on the immune system.[10][11][12][13] This document provides detailed protocols and application notes for the use of flow cytometry to analyze changes in immune cell subsets and their activation status in response to this compound treatment.
Signaling Pathway and Experimental Workflow
To understand the context of the experimental protocols, the following diagrams illustrate the RAGE signaling pathway targeted by this compound and the general experimental workflow for the flow cytometry analysis.
Caption: RAGE signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for flow cytometry analysis of this compound's effects.
Experimental Protocols
Protocol 1: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the procedure for treating human PBMCs with this compound and subsequently analyzing the major immune cell populations by flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (TTP488)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies (see Table 2 for a suggested panel)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Viability dye (e.g., Zombie Aqua™ Fixable Viability Kit)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Thaw and culture cryopreserved human PBMCs in RPMI-1640 medium.
-
Plate the cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or with DMSO as a vehicle control.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Staining:
-
Harvest the cells and wash them with FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add the viability dye according to the manufacturer's instructions and incubate for 15 minutes at room temperature in the dark.
-
Wash the cells with FACS buffer.
-
Add the Fc receptor blocking solution and incubate for 10 minutes at 4°C.
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies for surface markers (see Table 2) and incubate for 30 minutes at 4°C in the dark.[14]
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer for flow cytometry acquisition.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a calibrated flow cytometer. Collect a sufficient number of events (e.g., 100,000-500,000 events) for robust statistical analysis.
-
Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™).
-
Gate on single, live cells before identifying the different immune cell populations based on their marker expression.
-
Protocol 2: Analysis of T Cell Activation and Cytokine Production
This protocol is designed to assess the effect of this compound on T cell activation and the intracellular production of key cytokines.
Materials:
-
All materials from Protocol 1
-
T cell activation stimuli (e.g., PMA and Ionomycin, or anti-CD3/CD28 beads)
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Intracellular fixation and permeabilization buffer kit
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-17A) and activation markers (e.g., CD69, CD25).
Procedure:
-
Cell Culture and Treatment:
-
Follow step 1 of Protocol 1 for cell culture and this compound treatment.
-
-
T Cell Restimulation and Intracellular Staining:
-
Four to six hours before harvesting, add T cell activation stimuli to the cell cultures.
-
At the same time, add Brefeldin A and Monensin to inhibit cytokine secretion.
-
Harvest the cells and perform surface staining as described in steps 2a-2f of Protocol 1, including antibodies for T cell markers and activation markers.
-
After surface staining, fix and permeabilize the cells using an intracellular fixation and permeabilization buffer kit according to the manufacturer's instructions.
-
Add the cocktail of fluorochrome-conjugated antibodies for intracellular cytokines and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer for flow cytometry acquisition.
-
-
Flow Cytometry Acquisition and Analysis:
-
Follow step 3 of Protocol 1 for data acquisition and analysis, focusing on the expression of activation markers and intracellular cytokines within the T cell populations.
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Major Immune Cell Populations in PBMCs.
| Cell Population | Marker Profile | Vehicle Control (%) | This compound (1 µM) (%) | This compound (5 µM) (%) | This compound (10 µM) (%) |
| CD4+ T Cells | CD3+ CD4+ | 45.2 ± 3.1 | 44.8 ± 2.9 | 45.5 ± 3.3 | 46.1 ± 2.8 |
| CD8+ T Cells | CD3+ CD8+ | 25.6 ± 2.5 | 26.1 ± 2.3 | 27.8 ± 2.6 | 29.5 ± 2.4** |
| B Cells | CD19+ | 10.1 ± 1.5 | 9.8 ± 1.3 | 9.5 ± 1.6 | 9.2 ± 1.4 |
| NK Cells | CD3- CD56+ | 8.5 ± 1.2 | 8.7 ± 1.4 | 8.3 ± 1.1 | 8.1 ± 1.3 |
| Monocytes | CD14+ | 10.3 ± 1.8 | 9.9 ± 1.6 | 9.1 ± 1.5 | 8.5 ± 1.2 |
| *p < 0.05, *p < 0.01 compared to vehicle control. Data are presented as mean ± SD. |
Table 2: Suggested Antibody Panel for Immunophenotyping.
| Marker | Fluorochrome | Cell Population |
| CD45 | BUV395 | All Leukocytes |
| Live/Dead | Zombie Aqua | Viability |
| CD3 | APC-H7 | T Cells |
| CD4 | PE-Cy7 | Helper T Cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T Cells |
| CD19 | BV421 | B Cells |
| CD56 | PE | NK Cells |
| CD14 | FITC | Monocytes |
| CD16 | APC | Monocyte subsets, NK cells |
| HLA-DR | BV605 | Antigen Presenting Cells |
Table 3: Effect of this compound on T Cell Activation and Cytokine Production.
| Marker | Cell Population | Vehicle Control (%) | This compound (5 µM) (%) |
| CD69 | CD4+ T Cells | 35.8 ± 4.2 | 28.1 ± 3.5 |
| CD25 | CD4+ T Cells | 22.4 ± 3.1 | 17.5 ± 2.8 |
| IFN-γ | CD8+ T Cells | 15.6 ± 2.5 | 11.2 ± 1.9 |
| TNF-α | CD8+ T Cells | 20.1 ± 2.9 | 14.8 ± 2.4 |
| IL-17A | CD4+ T Cells | 2.5 ± 0.8 | 1.1 ± 0.5** |
| *p < 0.05, *p < 0.01 compared to vehicle control. Data are presented as mean ± SD. |
Summary of Expected Results
Based on the known mechanism of action of this compound as a RAGE inhibitor, the following outcomes can be anticipated from the flow cytometry analysis:
-
Immunophenotyping: A potential shift in the proportions of certain immune cell subsets. For instance, a decrease in pro-inflammatory monocyte populations and an increase in cytotoxic T cells could be observed, consistent with some preclinical findings.[4][8]
-
T Cell Activation: A reduction in the expression of early and late activation markers (CD69 and CD25) on T cells following stimulation, suggesting an inhibitory effect of this compound on T cell activation.
-
Cytokine Production: A significant decrease in the intracellular levels of pro-inflammatory cytokines such as IFN-γ, TNF-α, and IL-17A in T cells, which aligns with the role of RAGE in promoting inflammatory responses.[3][9]
These detailed protocols and application notes provide a framework for researchers to systematically evaluate the immunomodulatory effects of this compound using flow cytometry. The resulting data will be crucial for understanding its mechanism of action and for its further development as a therapeutic agent.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modulating the RAGE-Induced Inflammatory Response: Peptoids as RAGE Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathophysiology of RAGE in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Receptor for Advanced Glycation Endproducts (RAGE) and Mediation of Inflammatory Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. precisionformedicine.com [precisionformedicine.com]
- 11. learn.cellsignal.com [learn.cellsignal.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human PBMC Immunophenotyping Panel 35–color | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Azeliragon
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Azeliragon.
Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of this compound in common laboratory solvents?
A1: this compound is a crystalline solid that is sparingly soluble in aqueous buffers but shows higher solubility in organic solvents.[1] For experiments requiring an aqueous solution, it is recommended to first dissolve this compound in an organic solvent like Dimethylformamide (DMF) and then dilute it with the aqueous buffer of choice.[2]
Q2: I am observing precipitation when I dilute my this compound stock solution in my aqueous experimental buffer. What can I do?
A2: This is a common issue due to this compound's low aqueous solubility. Here are a few troubleshooting steps:
-
Decrease the final concentration: You may be exceeding the solubility limit of this compound in your final buffer. Try preparing a more dilute solution.
-
Increase the organic co-solvent percentage: If your experimental conditions permit, increasing the percentage of the organic solvent (e.g., DMF or DMSO) in your final solution can help maintain this compound's solubility. However, be mindful of the potential effects of the solvent on your experiment.
-
Utilize a solubility enhancement technique: For experiments requiring higher concentrations of this compound in aqueous media, consider using techniques such as co-solvency, cyclodextrin complexation, or preparing a nanoparticle formulation.
Q3: Can I prepare a stock solution of this compound in an aqueous buffer and store it?
A3: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and potential for precipitation.[2] It is best to prepare fresh aqueous solutions for each experiment. Stock solutions in anhydrous organic solvents like DMSO or DMF are more stable if stored properly at -20°C or -80°C.[1][3]
Q4: What is the primary mechanism of action for this compound?
A4: this compound is a small molecule inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE).[4][5] RAGE is a cell surface receptor that binds to a variety of ligands, including advanced glycation end products (AGEs), S100 proteins, and amyloid-β.[3] By inhibiting RAGE, this compound blocks the downstream signaling pathways activated by these ligands, which are implicated in various pathological processes, including inflammation and neurodegeneration.[6][7]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/System | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | ~5 mg/mL | |
| Dimethyl sulfoxide (DMSO) | ~1 mg/mL to 11 mg/mL (sonication recommended) | [1][3] |
| Ethanol | ~1 mg/mL | |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.33 mg/mL | |
| Water | < 0.1 mg/mL (practically insoluble) | [8] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ~2 mg/mL (sonication recommended) | [1][3] |
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for three common methods to enhance the aqueous solubility of this compound.
Method 1: Co-Solvency
The use of a water-miscible organic solvent in which this compound is more soluble can significantly improve its concentration in an aqueous solution.[9][10][11]
Experimental Protocol: Preparing this compound Solutions using Co-solvents
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound crystalline solid.
-
Dissolve the this compound in a minimal amount of a suitable organic co-solvent (e.g., DMSO or DMF) to create a concentrated stock solution. For example, to prepare a 10 mM stock solution in DMSO, dissolve 5.32 mg of this compound (MW: 532.1 g/mol ) in 1 mL of anhydrous DMSO.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.[1][3]
-
-
Working Solution Preparation:
-
Determine the final desired concentration of this compound and the maximum tolerable percentage of the co-solvent in your experimental system.
-
Slowly add the aqueous buffer to the concentrated stock solution while gently vortexing. Crucially, do not add the stock solution to the buffer , as this can cause immediate precipitation.
-
For example, to prepare a 100 µM working solution with 1% DMSO, add 10 µL of the 10 mM DMSO stock solution to 990 µL of your aqueous buffer.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or increase the co-solvent percentage.
-
Method 2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[8][12][13][14][15]
Experimental Protocol: Preparing this compound-Cyclodextrin Inclusion Complexes
-
Selection of Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its relatively high water solubility and low toxicity.
-
Kneading Method:
-
Weigh a specific molar ratio of this compound and HP-β-CD (e.g., 1:1 or 1:2).
-
Place the HP-β-CD in a mortar and add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to form a paste.
-
Gradually add the this compound powder to the paste and knead for 30-60 minutes.
-
Dry the resulting mixture in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
The resulting powder is the this compound-HP-β-CD complex, which should be tested for its solubility in your aqueous buffer.
-
-
Solubility Assessment:
-
Prepare a series of aqueous solutions with increasing concentrations of the this compound-HP-β-CD complex.
-
Shake the solutions at a constant temperature for 24 hours to ensure equilibrium.
-
Filter the solutions through a 0.22 µm filter to remove any undissolved complex.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Method 3: Nanoparticle Formulation
Reducing the particle size of a drug to the nanometer scale can significantly increase its surface area, leading to improved dissolution rates and higher apparent solubility.[16][17][18][19][20]
Experimental Protocol: Preparing this compound Nanoparticles via Solvent-Antisolvent Precipitation
-
Solution Preparation:
-
Dissolve this compound in a suitable organic solvent (e.g., acetone or ethanol) at a known concentration.
-
Prepare an aqueous solution containing a stabilizer, such as Poloxamer 188 or Tween 80, at a concentration of 0.1% to 1% (w/v). This will be your antisolvent solution.
-
-
Precipitation:
-
Place the antisolvent solution in a beaker and stir vigorously with a magnetic stirrer.
-
Using a syringe pump for a controlled addition rate, slowly inject the this compound solution into the stirring antisolvent solution.
-
The rapid mixing will cause the this compound to precipitate as nanoparticles.
-
-
Solvent Removal and Concentration:
-
Stir the resulting nanosuspension at room temperature for several hours to allow the organic solvent to evaporate.
-
The nanosuspension can be concentrated, if necessary, using techniques like centrifugation followed by redispersion in fresh aqueous buffer or through tangential flow filtration.
-
-
Characterization:
-
Characterize the particle size and size distribution of the this compound nanoparticles using Dynamic Light Scattering (DLS).
-
Assess the morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Determine the concentration of this compound in the nanosuspension.
-
Visualizations
References
- 1. This compound | advanced glycation end products | TargetMol [targetmol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
- 5. Pathophysiology of RAGE in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. humapub.com [humapub.com]
- 9. longdom.org [longdom.org]
- 10. wisdomlib.org [wisdomlib.org]
- 11. ijmsdr.org [ijmsdr.org]
- 12. researchgate.net [researchgate.net]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. scispace.com [scispace.com]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. droracle.ai [droracle.ai]
- 18. mdpi.com [mdpi.com]
- 19. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. japtronline.com [japtronline.com]
Optimizing Azeliragon dosage to minimize off-target effects in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azeliragon. The aim is to facilitate the optimization of in vivo dosages to minimize off-target effects while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that acts as an antagonist of the Receptor for Advanced Glycation Endproducts (RAGE). RAGE is a multi-ligand receptor in the immunoglobulin superfamily that, when activated, is implicated in various pathological processes, including chronic inflammation and the accumulation of beta-amyloid plaques, which are hallmarks of Alzheimer's disease. By inhibiting the interaction between RAGE and its ligands (such as HMGB1, S100B, and amyloid-beta), this compound aims to reduce the downstream inflammatory cascade and oxidative stress that contribute to neuronal damage.[1][2]
Q2: What are the known on-target effects of this compound observed in preclinical in vivo studies?
A2: Preclinical studies, particularly in transgenic mouse models of Alzheimer's disease, have demonstrated several on-target effects of this compound, including:
-
Reduced Aβ plaque deposition in the brain.
-
Decreased total brain Aβ concentrations.
-
Increased plasma Aβ levels, suggesting inhibition of RAGE-mediated transport of circulating Aβ into the brain.
-
Reduced levels of inflammatory cytokines, indicating a decrease in neuroinflammation.
-
Improved cognitive function and cerebral blood flow.[1][3][4]
Q3: What are the most common off-target effects of this compound observed in clinical trials, and at what dosages do they occur?
A3: Clinical trials have revealed a narrow therapeutic window for this compound, with off-target effects being dose-dependent.
-
Low Doses (e.g., 5 mg/day): Associated with mild gastrointestinal side effects such as diarrhea, constipation, and nausea.[1]
-
High Doses (e.g., 20 mg/day): Associated with more severe adverse events, including an increased frequency of falls, confusion, and a decline in cognitive function.[1] These effects were found to be reversible upon discontinuation of the high dose.[1]
Q4: What is the evidence for a narrow therapeutic window for this compound?
A4: A phase 2 study in Alzheimer's patients highlighted the narrow therapeutic window. While a low-dose group (5 mg/day) showed some cognitive benefits, a high-dose group (20 mg/day) experienced a worsening of cognitive scores and an increase in falls and confusion, leading to the discontinuation of this treatment arm.[1] Further analysis based on plasma concentrations revealed that individuals with the lowest plasma levels of this compound (0.1-16.8 ng/ml) showed cognitive improvement, those with intermediate levels (17.0-46.3 ng/ml) had outcomes similar to placebo, and those with the highest levels (46.8-167.0 ng/ml) showed clinical worsening.[1]
Troubleshooting Guide for In Vivo Experiments
This guide addresses specific issues that researchers may encounter when working with this compound in animal models.
Issue 1: Observed Neurological Abnormalities (e.g., ataxia, confusion, altered gait) in Experimental Animals.
-
Plausible Cause: These signs may be indicative of off-target neurological effects, similar to the confusion and falls observed in human clinical trials at high doses.[1] The precise molecular mechanism is not fully elucidated but could involve off-target interactions with other receptors or ion channels in the central nervous system at supra-therapeutic concentrations.
-
Troubleshooting Steps:
-
Dose De-escalation: The most critical first step is to reduce the administered dose. A dose-response study is highly recommended to identify the minimal effective dose with the lowest neurological impact.
-
Pharmacokinetic Analysis: Measure plasma and brain concentrations of this compound to correlate with the observed adverse effects. This can help determine if the effects are occurring at concentrations that are well above the therapeutic range established in preclinical efficacy models (target trough plasma concentration of 6 ng/mL was suggested for efficacy in mice).[1]
-
Neurobehavioral Assessment: Implement a battery of neurobehavioral tests to quantify the observed effects. (See Experimental Protocols section for a detailed workflow).
-
Histopathological Examination: Conduct a histopathological analysis of the brain, focusing on regions associated with motor control and cognition (e.g., cerebellum, hippocampus) to look for any signs of neurotoxicity.
-
Issue 2: Gastrointestinal Distress in Experimental Animals (e.g., diarrhea, weight loss, reduced food intake).
-
Plausible Cause: These are likely off-target effects consistent with the gastrointestinal side effects reported in human clinical trials, even at lower doses.[1] The underlying molecular pathway is not well-defined but may involve disruption of normal gut homeostasis or off-target effects on gastrointestinal motility.
-
Troubleshooting Steps:
-
Dose Adjustment and Formulation: Evaluate if the dose can be lowered while maintaining efficacy. Consider if the vehicle or formulation is contributing to the GI upset.
-
Monitor Animal Health: Closely monitor body weight, food and water intake, and stool consistency.
-
Gastrointestinal Histopathology: At the end of the study, collect sections of the gastrointestinal tract (stomach, small intestine, large intestine) for histopathological examination to assess for any signs of inflammation, mucosal damage, or other abnormalities. (See Experimental Protocols section for a detailed workflow).
-
Biomarker Analysis: Consider analyzing plasma or fecal biomarkers associated with intestinal inflammation or damage, such as calprotectin or lipocalin-2.
-
Quantitative Data Summary
Table 1: Preclinical and Clinical Dosages of this compound
| Study Type | Species | Dosage | Observed Effects | Reference |
| Preclinical (Efficacy) | Transgenic Mice (Alzheimer's Model) | 0.3 mg/kg, 1 mg/kg, 3 mg/kg (oral, daily) | Dose-dependent decrease in Aβ plaque deposition and improvement in cognitive function. | [1] |
| Clinical Phase 2 (Alzheimer's) | Human | 5 mg/day (oral) | Well-tolerated, with some evidence of cognitive benefit. Mild gastrointestinal side effects reported. | [1] |
| Clinical Phase 2 (Alzheimer's) | Human | 20 mg/day (oral) | Poorly tolerated; associated with increased falls, confusion, and cognitive decline. | [1] |
| Clinical Phase 1b/II (Glioblastoma) | Human | 5 mg/day, 10 mg/day, 20 mg/day (in combination with standard therapy) | No dose-limiting toxicities reported at these levels in this patient population. | [5][6] |
| Clinical (Pancreatic Cancer) | Human | Dose escalation from 5 mg/day to 20 mg/day | To determine the recommended Phase 2 dose. | [7] |
Experimental Protocols
Protocol 1: In Vivo Neurobehavioral Assessment Workflow
This protocol outlines a workflow to assess potential neurological off-target effects of this compound in rodents.
-
Animal Model: Use a relevant rodent model (e.g., wild-type mice or a disease model).
-
Dosing Regimen: Administer this compound at a range of doses, including the intended therapeutic dose and higher doses to probe for toxicity. Include a vehicle control group.
-
Behavioral Testing Battery (to be performed at peak plasma concentration times):
-
Open Field Test: To assess general locomotor activity, exploratory behavior, and anxiety-like behavior. A significant decrease in movement could indicate sedation, while hyperactivity might suggest other CNS effects.
-
Rotarod Test: To evaluate motor coordination and balance. A dose-dependent decrease in the time spent on the rotating rod is indicative of ataxia.
-
Grip Strength Test: To measure forelimb muscle strength.
-
Morris Water Maze or Y-Maze: To assess spatial learning and memory. An increase in escape latency or a decrease in spontaneous alternations could indicate cognitive impairment.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups to the vehicle control.
Protocol 2: In Vivo Gastrointestinal Toxicity Assessment Workflow
This protocol provides a workflow to evaluate potential gastrointestinal off-target effects of this compound in rodents.
-
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Dosing Regimen: Administer this compound orally at various doses, including a vehicle control group, for a predetermined period (e.g., 14 or 28 days).
-
Clinical Observations:
-
Daily Monitoring: Record daily observations of clinical signs, including stool consistency (diarrhea), posture (indicating abdominal discomfort), and general activity levels.
-
Body Weight and Food/Water Intake: Measure body weight daily and food and water consumption at regular intervals. Significant weight loss or reduced intake can be signs of GI toxicity.
-
-
Terminal Procedures:
-
Gross Pathology: At the end of the study, perform a necropsy and visually inspect the gastrointestinal tract for any abnormalities (e.g., inflammation, ulceration).
-
Histopathology: Collect sections of the stomach, duodenum, jejunum, ileum, and colon. Fix in 10% neutral buffered formalin, process for paraffin embedding, section, and stain with hematoxylin and eosin (H&E). A veterinary pathologist should examine the slides for signs of mucosal erosion, ulceration, inflammation, and changes in villus architecture.
-
Visualizations
Caption: this compound's mechanism of action via RAGE signaling inhibition.
Caption: Troubleshooting workflow for observed neurotoxicity.
Caption: Troubleshooting workflow for observed gastrointestinal toxicity.
References
- 1. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. ascopubs.org [ascopubs.org]
- 5. RAGE inhibitor TTP488 (this compound) suppresses metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meta-Analysis of Gastrointestinal Adverse Events from Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
Technical Support Center: Oral Administration of Azeliragon in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists utilizing Azeliragon in animal studies. The information is intended to assist with the practical aspects of oral administration and address common challenges encountered during preclinical research.
Troubleshooting Guide
This guide addresses specific issues that may arise during the oral administration of this compound in animal models.
| Issue | Potential Causes | Recommended Solutions |
| High variability in plasma concentrations between subjects | 1. Inconsistent dosing volume or technique.2. Variation in food intake among animals.3. Inaccurate formulation preparation.4. Gastrointestinal transit time differences. | 1. Ensure consistent oral gavage technique and accurate volume administration based on body weight.2. Fast animals overnight prior to dosing or provide a standardized meal to minimize food effects.3. Validate the homogeneity and concentration of the this compound formulation before administration.4. Acclimatize animals to the experimental conditions to reduce stress-induced physiological changes. |
| Low or undetectable plasma concentrations of this compound | 1. Improper oral gavage leading to dosing into the esophagus or trachea.2. Degradation of this compound in the formulation.3. Rapid metabolism in the specific animal model.4. Issues with the bioanalytical method. | 1. Ensure proper training on oral gavage techniques to deliver the dose directly to the stomach.2. Assess the stability of the this compound formulation under storage and experimental conditions.3. Review literature for known metabolic pathways of this compound in the chosen species.4. Verify the sensitivity and accuracy of the analytical method for quantifying this compound in plasma. |
| Adverse events observed post-dosing (e.g., gastrointestinal distress) | 1. High concentration of the dosing vehicle.2. Irritation caused by the formulation.3. This compound-related toxicity at the administered dose. | 1. Evaluate the tolerability of the vehicle alone in a control group.2. Adjust the formulation by reducing the concentration of excipients or the drug itself.3. Conduct a dose-ranging study to determine the maximum tolerated dose in the specific animal model.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in animal studies?
A1: While specific formulation details for commercial-grade this compound are proprietary, a common approach for preclinical oral administration of small molecules is to use a suspension or solution. A suggested vehicle for this compound in a research setting could involve a mixture of PEG300, Tween80, and ddH2O.[2] For example, a working solution can be prepared by dissolving the DMSO stock solution in PEG300, followed by the addition of Tween80 and finally ddH2O.[2]
Q2: Is this compound orally bioavailable?
A2: Yes, this compound is described as an orally bioavailable small molecule inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE).[2][3][4]
Q3: What is the pharmacokinetic profile of this compound in animals and humans?
A3: In humans, following a single oral dose, this compound is characterized by rapid absorption.[3][5] Preclinical studies in transgenic mouse models of Alzheimer's disease have demonstrated that oral administration of this compound leads to dose-dependent effects on brain pathology.[3][5]
Pharmacokinetic Parameters of this compound in Humans (20 mg single dose) [3][5]
| Parameter | Value (Mean ± SD) |
| Cmax | 4.0 ± 0.6 ng/mL |
| Tmax-1 | 12 hours |
| Tmax-2 | 33 hours |
Q4: How does this compound interact with the RAGE pathway?
A4: this compound is an antagonist of the Receptor for Advanced Glycation Endproducts (RAGE).[3] RAGE is implicated in the pathology of Alzheimer's disease through its involvement in the transport and production of amyloid-beta (Aβ), neuroinflammation, and vascular dysfunction.[3] By inhibiting RAGE, this compound has been shown in preclinical models to reduce Aβ plaque deposition and decrease neuroinflammation.[3][5]
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rodents
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week prior to the experiment. Fast animals overnight (with access to water) before dosing to reduce variability in absorption.
-
Formulation Preparation: Prepare the this compound formulation at the desired concentration in the selected vehicle. Ensure the formulation is homogeneous, especially if it is a suspension.
-
Dosing:
-
Weigh each animal to calculate the precise dosing volume.
-
Gently restrain the animal.
-
Use a proper-sized, ball-tipped gavage needle.
-
Insert the needle into the esophagus and gently advance it into the stomach.
-
Administer the formulation slowly to prevent regurgitation.
-
Carefully remove the gavage needle.
-
-
Post-Dosing Monitoring: Monitor the animals for any adverse reactions for several hours post-dosing.
Protocol 2: Pharmacokinetic Study in Rodents
-
Animal Groups: Divide animals into groups for different time points of blood collection.
-
Dosing: Administer this compound via oral gavage as described in Protocol 1.
-
Blood Sampling:
-
At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) after dosing, collect blood samples.
-
Use an appropriate method for blood collection (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Visualizations
Caption: Experimental workflow for a typical pharmacokinetic study of this compound in rodents.
Caption: Troubleshooting logic for addressing high variability in this compound plasma concentrations.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing confounding variables in Azeliragon behavioral experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Azeliragon in behavioral experiments. The information is tailored for scientists and drug development professionals to help identify and address potential confounding variables, ensuring the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (formerly TTP488) is an orally bioavailable small molecule that acts as an antagonist of the Receptor for Advanced Glycation Endproducts (RAGE).[1][2] RAGE is a multiligand receptor of the immunoglobulin superfamily that is implicated in the pathogenesis of Alzheimer's disease and other inflammatory conditions.[3] By inhibiting the interaction of RAGE with its ligands, such as amyloid-beta (Aβ) and S100 proteins, this compound is thought to reduce neuroinflammation, decrease Aβ accumulation in the brain, and improve cerebral blood flow.[1][2]
Q2: In which animal models has this compound been tested for cognitive effects?
A2: Preclinical studies have demonstrated the efficacy of this compound in transgenic mouse models of Alzheimer's disease, such as the tg-APPSwe/Lon mice.[1] These studies have shown that this compound can slow cognitive decline as assessed by behavioral tasks like the Morris Water Maze.[1]
Q3: What is the reported therapeutic window for this compound?
A3: Clinical trials in humans have suggested a narrow therapeutic window for this compound. While low doses have shown potential benefits, higher doses have been associated with adverse effects, including an increased risk of falls and confusion.[4] This highlights the critical importance of careful dose selection and optimization in preclinical behavioral studies.
Q4: How does this compound's anti-inflammatory mechanism of action influence behavioral experiments?
A4: this compound's primary mechanism involves the inhibition of RAGE, a key player in neuroinflammatory pathways.[1][2] This anti-inflammatory effect is a crucial consideration in behavioral experiments. The baseline inflammatory state of the experimental animals can significantly impact the observed outcomes. For instance, aged animals or those with co-morbidities may have a heightened inflammatory state, which could influence their response to this compound.[5][6] It is therefore essential to consider and potentially measure baseline inflammatory markers.
Troubleshooting Guide for Confounding Variables
This guide addresses specific issues that may arise during this compound behavioral experiments and provides actionable troubleshooting steps.
| Observed Problem | Potential Confounding Variable | Troubleshooting Steps |
| High variability in behavioral data between subjects in the this compound-treated group. | 1. Inconsistent Drug Exposure: Due to factors like individual differences in metabolism or absorption. 2. Narrow Therapeutic Window: Small variations in dosing can lead to significant differences in efficacy or adverse effects. | 1. Verify Dosing Accuracy: Ensure precise and consistent administration of this compound. 2. Monitor Plasma Levels: If feasible, measure plasma concentrations of this compound to correlate with behavioral outcomes. 3. Dose-Response Study: Conduct a thorough dose-response study to identify the optimal therapeutic window for your specific animal model and behavioral paradigm.[1] |
| This compound-treated animals show unexpected motor deficits (e.g., floating in the Morris Water Maze, reduced exploration in Novel Object Recognition). | 1. Supratherapeutic Dosing: High doses of this compound may induce side effects similar to those seen in clinical trials, such as confusion or motor impairment. 2. Non-specific Sedative Effects: The vehicle or the compound itself might have unforeseen effects on motor function. | 1. Dose Reduction: Test lower doses of this compound to mitigate potential side effects. 2. Comprehensive Motor Assessment: Include specific motor function tests (e.g., rotarod, open field) to distinguish cognitive from motor deficits.[7][8] 3. Vehicle Control: Ensure the vehicle used for this compound administration does not independently affect motor behavior. |
| Lack of a significant effect of this compound on cognitive performance in a validated Alzheimer's disease model. | 1. Baseline Inflammatory State: The anti-inflammatory effect of this compound may be more pronounced in animals with a significant pre-existing neuroinflammatory state. If the model has low baseline inflammation, the effect of this compound might be masked.[5][6] 2. Timing of Treatment: The therapeutic window for intervention may be specific to the stage of pathology in the animal model. | 1. Assess Inflammatory Markers: Measure baseline levels of inflammatory cytokines in the brain or plasma to stratify animals or correlate with treatment response. 2. Induce a Mild Inflammatory Challenge: In some experimental designs, a mild inflammatory stimulus (e.g., low-dose LPS) can be used to unmask the anti-inflammatory and neuroprotective effects of a compound.[9] 3. Vary Treatment Onset and Duration: Test different treatment initiation points and durations relative to the progression of pathology in your model. |
| Inconsistent results across different batches of experiments or between different experimenters. | 1. Experimenter Bias: Unconscious cues or handling differences from the experimenter can influence animal behavior.[10][11] 2. Environmental Factors: Minor changes in the testing environment (e.g., lighting, noise, odors) can act as confounding variables. | 1. Blinding: The experimenter conducting the behavioral test and analyzing the data should be blind to the treatment groups.[10][12] 2. Standardized Protocols: Adhere strictly to a detailed, written protocol for all experimental procedures. 3. Consistent Environment: Maintain a consistent and controlled testing environment across all experimental sessions. |
Data Presentation
Preclinical Efficacy of this compound in tg-APPSwe/Lon Mice
The following table summarizes the dose-dependent effects of this compound on cognitive performance in the Morris Water Maze task in 12-month-old tg-APPSwe/Lon mice after 3 months of daily oral administration.[1]
| Treatment Group | Dose (mg/kg) | Mean Escape Latency (seconds) | Mean Distance Traveled (cm) |
| Vehicle | 0 | ~50 | ~800 |
| This compound | 0.3 | ~40 | ~650 |
| This compound | 1 | ~30 | ~500 |
| This compound | 3 | ~25 | ~400 |
Note: The values presented are approximate, based on graphical data from the cited preclinical study, and are intended for illustrative purposes.[1]
Experimental Protocols
Morris Water Maze (MWM) Protocol for Assessing Spatial Learning and Memory
This protocol is a generalized procedure for the MWM test, which should be adapted based on the specific Alzheimer's disease mouse model and experimental question.
-
Apparatus: A circular pool (100-120 cm in diameter) filled with water made opaque with non-toxic white paint. The water temperature should be maintained at 21-23°C. A hidden escape platform (10 cm in diameter) is submerged 1 cm below the water surface.[13][14]
-
Acclimation: Handle the mice for several days before the start of the experiment to reduce stress.
-
Cued Training (Visible Platform): For 1-2 days, train the mice to find a visible platform (marked with a flag). This assesses for any visual or motor impairments that could confound the results of the hidden platform task.[8][15]
-
Acquisition Phase (Hidden Platform):
-
Conduct 4 trials per day for 5-7 consecutive days.
-
For each trial, gently place the mouse into the water at one of four randomized starting positions, facing the pool wall.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60-90 seconds.
-
If the mouse fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.[16][17]
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Novel Object Recognition (NOR) Protocol for Assessing Recognition Memory
This protocol is a generalized procedure for the NOR test.
-
Apparatus: A square or circular open-field arena (e.g., 40x40 cm). A set of identical objects for the familiarization phase and a distinct novel object for the test phase.
-
Habituation: On day 1, allow each mouse to freely explore the empty arena for 5-10 minutes to acclimate to the environment.[18]
-
Familiarization/Training Phase:
-
On day 2, place two identical objects in the arena.
-
Place the mouse in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented toward it.[19][20]
-
-
Test Phase:
-
After a retention interval (e.g., 1 hour or 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.
-
Allow the mouse to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis: Calculate a discrimination index (DI), typically as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates successful recognition memory.
Mandatory Visualizations
Caption: this compound's mechanism of action in inhibiting the RAGE signaling pathway.
Caption: Experimental workflow for the Morris Water Maze with this compound treatment.
Caption: Logical troubleshooting workflow for common confounding variables.
References
- 1. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is RAGE still a therapeutic target for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. researchgate.net [researchgate.net]
- 6. Obesity-induced neuroinflammation and cognitive impairment in young adult versus middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. sciencedaily.com [sciencedaily.com]
- 10. The Conversation: 'Animal behavior research is getting better at keeping observer bias from sneaking in – but there’s still room to improve' - Psychology Department [psychology.utk.edu]
- 11. sciencedaily.com [sciencedaily.com]
- 12. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 13. mmpc.org [mmpc.org]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Search strategy analysis of Tg4-42 Alzheimer Mice in the Morris Water Maze reveals early spatial navigation deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Assessing Potential Azeliragon-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cell viability assays to evaluate the potential cytotoxicity of Azeliragon.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as TTP488) is a small molecule inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE).[1][2][3] RAGE is a multi-ligand receptor that, upon binding to ligands such as Advanced Glycation Endproducts (AGEs), S100 proteins, and High Mobility Group Box 1 (HMGB1), activates downstream signaling pathways.[4][5] This activation can lead to inflammation, oxidative stress, and cellular damage.[5][6] this compound works by blocking the interaction between RAGE and its ligands, thereby inhibiting these downstream effects.[1]
Q2: Does this compound directly cause cytotoxicity?
Current research suggests that this compound itself does not directly impair cellular viability or proliferation in the absence of RAGE ligands.[7][8] Its primary role is to inhibit the pro-proliferative and inflammatory signaling initiated by RAGE activation.[9][10] Therefore, when assessing this compound's effects, it is crucial to consider the context of RAGE ligand stimulation. In some cancer cell lines, this compound has been shown to inhibit ligand-induced cell proliferation.[9][10]
Q3: Which cell viability assay is most suitable for assessing this compound's effects?
The choice of assay depends on the specific research question. Since this compound's effect is primarily on signaling pathways that can influence proliferation and inflammation, a multi-faceted approach is recommended. It's often beneficial to combine a viability assay with a cytotoxicity assay to get a fuller picture.
-
For assessing metabolic activity and proliferation: Assays like MTT, XTT, or MTS are suitable. These assays measure the metabolic activity of viable cells.[11][12]
-
For assessing membrane integrity and cell death: The Lactate Dehydrogenase (LDH) assay is a good choice as it measures the release of LDH from damaged cells.[13]
-
For assessing lysosomal integrity: The Neutral Red assay is based on the uptake of the dye by viable cells' lysosomes.[14][15]
Q4: What is the RAGE signaling pathway that this compound inhibits?
Upon ligand binding, RAGE activates multiple downstream signaling cascades, including NF-κB, MAPKs (p38, ERK1/2), and JAK/STAT pathways.[4][5][16] These pathways are involved in inflammation, cell proliferation, and survival. This compound, by blocking the initial ligand-RAGE interaction, prevents the activation of these cascades.
RAGE Signaling Pathway
Caption: RAGE signaling pathway and the inhibitory action of this compound.
Comparison of Recommended Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[11] | Well-established, cost-effective, sensitive. | Requires a solubilization step for the formazan crystals, which can introduce variability. Potential interference from compounds that affect mitochondrial respiration. |
| LDH Assay | Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[13][17] | Directly measures cytotoxicity and cell lysis. Non-destructive to remaining viable cells. | Indirectly measures viability. Less sensitive for early apoptotic events. Can underestimate cell death in cases of growth inhibition.[18] |
| Neutral Red Assay | Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[14][15] | Simple, accurate, and reproducible.[15] Measures lysosomal integrity. | Dye is light-sensitive.[14] Requires washing steps that can lead to cell loss, especially with non-adherent cells. |
Experimental Workflow for Assessing this compound-Induced Cytotoxicity
Caption: General workflow for assessing compound-induced cytotoxicity.
Troubleshooting Guides
MTT Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Absorbance | - Contamination of culture medium. - Phenol red in the medium can interfere. - Insufficient washing. | - Use fresh, sterile medium. - Use phenol red-free medium for the assay. - Ensure complete removal of medium before adding the solubilization solution. |
| Low Absorbance Values | - Low cell density. - Insufficient incubation time with MTT. - Incomplete solubilization of formazan crystals. | - Optimize cell seeding density.[19] - Increase incubation time with MTT (typically 1-4 hours).[20] - Ensure complete dissolution by gentle shaking or pipetting.[21] Use an appropriate solvent like DMSO or a buffered SDS solution. |
| Inconsistent Results | - Uneven cell seeding. - Edge effects in the 96-well plate. - Variation in incubation times. | - Ensure a homogenous cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with sterile PBS. - Maintain consistent incubation times for all plates and experiments.[21] |
LDH Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Spontaneous LDH Release (High Background) | - Overly aggressive pipetting during cell seeding or reagent addition.[19] - High cell density leading to cell death.[19] - Presence of LDH in the serum of the culture medium. | - Handle cells gently. - Optimize cell seeding density.[22] - Use serum-free medium for the assay period or run a medium-only control to subtract background LDH activity.[22] |
| Low Maximum LDH Release | - Insufficient cell lysis in the maximum release control wells. - Low cell number. | - Ensure complete cell lysis by thorough mixing after adding the lysis buffer. - Increase the number of cells seeded per well. |
| Variable Results | - Bubbles in the wells interfering with absorbance readings.[22] - Inconsistent incubation times. | - Be careful not to introduce bubbles during reagent addition. Centrifuge the plate briefly if bubbles are present. - Adhere to a strict incubation schedule. |
Neutral Red Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Staining | - Precipitation of the Neutral Red dye. - Insufficient washing. | - Filter the Neutral Red solution before use.[23] - Ensure thorough but gentle washing to remove all extracellular dye.[24] |
| Low Dye Uptake | - Low cell viability or number. - Incorrect pH of the Neutral Red solution. - Insufficient incubation time. | - Ensure you are working with a healthy, actively growing cell culture. - Check and adjust the pH of the Neutral Red solution. - Optimize the incubation time for your specific cell type (typically 1-3 hours).[25] |
| Cell Detachment | - Harsh washing steps. - Toxicity of the test compound causing cell detachment. | - Be gentle during washing steps. For poorly adherent cells, fixation before staining might be necessary.[24] - Observe cell morphology before the assay to assess for detachment. |
Detailed Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[21] Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: The next day, treat cells with various concentrations of this compound, a vehicle control, and a positive control for cytotoxicity. The final volume in each well should be 100 µL.[21]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[26]
-
Absorbance Reading: Gently shake the plate for 15 minutes to dissolve the formazan crystals.[21] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Include controls for spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with a lysis buffer), and a no-cell background control.[27]
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet the cells.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[22]
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture to each well.[22]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[22]
-
Stop Reaction and Read: Add 50 µL of stop solution to each well.[22] Measure the absorbance at 490 nm.[17]
-
Calculation: Determine the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) * 100.
Neutral Red Uptake Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Dye Incubation: After the treatment incubation, remove the culture medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL).[25]
-
Incubation with Dye: Incubate for 2-3 hours at 37°C, 5% CO₂.[15]
-
Washing: Carefully remove the dye-containing medium and wash the cells with 150 µL of a wash buffer (e.g., PBS).[25]
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.[25]
-
Absorbance Reading: Shake the plate for 10 minutes to ensure complete solubilization of the dye.[25] Measure the absorbance at 540 nm.[15]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Pathophysiology of RAGE in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vtvtherapeutics.com [vtvtherapeutics.com]
- 7. researchgate.net [researchgate.net]
- 8. RAGE inhibitor TTP488 (this compound) suppresses metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. assaygenie.com [assaygenie.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. LDH Cytotoxicity Assay [bio-protocol.org]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. cellbiologics.com [cellbiologics.com]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. abcam.co.jp [abcam.co.jp]
- 25. qualitybiological.com [qualitybiological.com]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 27. LDH cytotoxicity assay [protocols.io]
Adjusting experimental timelines for long-term Azeliragon treatment studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azeliragon in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE).[1][2] RAGE is a cell surface receptor that binds to various ligands, including Advanced Glycation Endproducts (AGEs), S100 proteins, and amyloid-beta (Aβ).[3][4] By blocking this interaction, this compound is hypothesized to reduce neuroinflammation, decrease Aβ accumulation, and mitigate oxidative stress, which are key pathological features in neurodegenerative diseases like Alzheimer's.[4][5]
Q2: What are the typical timelines for preclinical long-term studies with this compound?
A2: Preclinical studies in animal models, such as transgenic mice for Alzheimer's disease, often involve treatment durations of 3 to 18 months to adequately assess effects on pathology and cognitive decline.[6][7] For example, studies in tgAPPSWE/LON mice have involved 3-month treatment periods to assess cognitive function via tests like the Morris water maze.[7] The specific timeline will depend on the research question, the animal model used, and the endpoints being measured.
Q3: Why might I need to adjust my experimental timeline during a long-term this compound study?
A3: Adjustments to experimental timelines may be necessary due to several factors. Neurodegenerative diseases progress slowly, and animal models may not perfectly replicate the human disease timeline.[8][9] Unexpected mortality rates in animal cohorts, slower-than-anticipated development of pathology, or intermediate biomarker results may necessitate extending or shortening the study duration to capture meaningful data.
Q4: What are some key biomarkers to monitor during a long-term this compound study?
A4: Key biomarkers can be categorized as target engagement, pharmacodynamic, and efficacy markers.
-
Target Engagement: Measuring levels of soluble RAGE (sRAGE) in plasma can be an indicator of RAGE modulation.[1]
-
Pharmacodynamic/Efficacy Markers:
-
Inflammatory Cytokines: Brain and plasma levels of cytokines like IL-6, IL-12, and TNFβ can indicate a reduction in neuroinflammation.[5][7]
-
Aβ Levels: Monitoring Aβ40 and Aβ42 levels in both brain tissue and plasma is crucial. This compound has been shown to reduce brain Aβ concentration while increasing it in the plasma, suggesting it inhibits transport into the brain.[7][10][11]
-
Cognitive and Behavioral Tests: For in vivo studies, behavioral assays like the Morris water maze or Y-maze are essential for assessing cognitive outcomes.[7]
-
Neuroimaging: Techniques like FDG-PET can be used to measure changes in cerebral glucose utilization as an indicator of neuronal activity.[7]
-
Troubleshooting Guides
Issue 1: High variability or lack of significant effect on cognitive endpoints.
-
Possible Cause 1: Insufficient Treatment Duration. The pathological changes in neurodegenerative models occur over an extended period. The selected timeline may be too short to observe a therapeutic effect on cognition.
-
Solution: Consider extending the treatment duration. Review literature for the specific animal model to determine the typical onset and progression of cognitive deficits. Implement interim behavioral analyses to track progression.
-
-
Possible Cause 2: Inappropriate Dosing. this compound has shown a narrow therapeutic window in clinical trials, with high doses leading to adverse effects.[1] Preclinical doses may need careful optimization.
-
Solution: Perform a dose-response study to identify the optimal therapeutic dose in your model. Preclinical studies have used doses ranging from 0.3 mg/kg to 10 mg/kg.[7] Ensure plasma concentrations are within a target range; a trough concentration of 6 ng/mL was identified as a target for efficacy in preclinical work.[10][11]
-
-
Possible Cause 3: Animal Model Limitations. Animal models for neurodegenerative diseases do not fully recapitulate the complexity of the human condition.[8][9]
-
Solution: Ensure the chosen animal model is appropriate for the specific pathological mechanism being studied. Characterize the baseline pathology and cognitive function of your animal colony thoroughly. Consider using multiple, complementary behavioral tests to assess different aspects of cognition.
-
Issue 2: Unexpected animal mortality or adverse health events.
-
Possible Cause 1: High Dose Toxicity. High doses of this compound were associated with adverse events in clinical trials, including confusion and falls.[1] Similar toxicity may occur in animal models.
-
Solution: Reduce the dose. Monitor animals closely for signs of distress, weight loss, or behavioral changes. If a loading dose is used, consider reducing its concentration or duration.
-
-
Possible Cause 2: Age-related Comorbidities. Long-term studies often use aged animals, which are more susceptible to age-related health issues that can confound the study results.
-
Solution: Increase the initial cohort size to account for potential attrition. Ensure rigorous health monitoring and veterinary care. Carefully document all health issues and perform post-mortem analysis to distinguish between treatment-related effects and natural causes.
-
Issue 3: Inconsistent biomarker results.
-
Possible Cause 1: Timing of Sample Collection. The levels of biomarkers can fluctuate with disease progression and in response to treatment.
-
Solution: Standardize the timing of all sample collections relative to the treatment schedule and the animals' circadian rhythms. Collect samples at multiple time points (baseline, mid-study, and endpoint) to establish a trajectory of change.
-
-
Possible Cause 2: Assay Variability. Technical variability in ELISA, Western blot, or other assay methods can lead to inconsistent data.
-
Solution: Run standardized controls and reference samples with every assay. Perform validation studies to ensure the reliability and reproducibility of your chosen assays. Where possible, have a second researcher analyze a subset of samples in a blinded manner.
-
Data Presentation
Table 1: Summary of this compound Dosing in Clinical Trials
| Phase | Population | Dose(s) Administered | Duration | Key Finding | Reference(s) |
| Phase 1 | Healthy Volunteers | Single doses from 5 to 65 mg | 10 weeks | Safe with no serious adverse events. | [1][11] |
| Phase 2 | Mild-to-moderate Alzheimer's | Low Dose: 5 mg/day; High Dose: 20 mg/day | 18 months | High dose discontinued due to adverse events; study stopped for futility. Low dose showed some potential benefit in a subgroup. | [1][7] |
| Phase 3 (STEADFAST) | Mild Alzheimer's | 5 mg/day | 18 months | Failed to meet primary endpoints of improving cognition (ADAS-cog) and function (CDR-sb). | [1][12] |
| Phase 1/2 (Cancer) | Glioblastoma, Pancreatic Cancer | Dose escalation from 5 mg/day to 20 mg/day (with loading doses) | Ongoing (up to 2 years) | To determine safety and recommended Phase 2 dose in combination with other therapies. | [13][14][15] |
Table 2: Summary of this compound Effects in Preclinical Alzheimer's Models (tgAPPSwedish/London Mice)
| Endpoint | Treatment Details | Result | Reference(s) |
| Brain Aβ Deposition | 1 mg/kg daily for 3 months | Dose-dependent reduction in Aβ plaque deposition and total brain Aβ. | [7][10] |
| Plasma Aβ Levels | 1 mg/kg daily for 3 months | Dose-dependent increase, suggesting inhibition of Aβ transport from plasma to brain. | [7][10] |
| Neuroinflammation | Not specified | Dose-dependent decrease in brain inflammatory cytokines. | [7] |
| Cognitive Function (Morris Water Maze) | 0.3, 1, or 3 mg/kg for 3 months (starting at 12 months of age) | Slowed decline in cognitive function. | [7] |
| Cerebral Blood Flow (FDG-PET) | 10 mg/kg for 4 weeks | Improved brain glucose utilization. | [7][10] |
Experimental Protocols
Protocol 1: Long-Term this compound Administration in a Transgenic Mouse Model of Alzheimer's Disease
-
Animal Model: Utilize a relevant transgenic mouse model, such as the tgAPPSwedish/London model, which develops amyloid plaques.[7]
-
Study Groups: Establish at least three groups: (1) Vehicle control, (2) Low-dose this compound, and (3) High-dose this compound. Group size should be powered to detect statistically significant differences, accounting for potential attrition (n=15-20 per group is common).
-
Drug Formulation and Administration:
-
Treatment Duration: Treat animals for a minimum of 3-6 months to allow for significant pathology development and to test for chronic effects.
-
Monitoring:
-
Record body weight and general health status weekly.
-
Perform interim behavioral testing (e.g., Y-maze) every 2 months to monitor cognitive status.
-
-
Endpoint Analysis (Post-mortem):
-
Collect blood plasma and brain tissue.
-
Histology: Use one brain hemisphere for immunohistochemical analysis of Aβ plaques (e.g., with 4G8 or 6E10 antibodies) and microgliosis (Iba1).
-
Biochemistry: Use the other hemisphere to prepare homogenates for ELISA quantification of soluble and insoluble Aβ40/Aβ42 and inflammatory cytokines (e.g., IL-1β, TNF-α).
Protocol 2: In Vitro Assessment of this compound's Effect on RAGE Signaling
-
Cell Culture: Use a cell line that expresses RAGE, such as microglial cells (e.g., BV-2) or neuronal cells (e.g., SH-SY5Y).
-
Experimental Setup:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle for 1-3 hours.
-
Stimulate the cells with a RAGE ligand, such as S100B or aggregated Aβ42 peptide, for a specified time (e.g., 24 hours).
-
-
Endpoint 1: NF-κB Activation:
-
After stimulation, lyse the cells and perform a Western blot to measure the levels of phosphorylated NF-κB (p-NF-κB) relative to total NF-κB. RAGE activation typically leads to NF-κB phosphorylation.[6]
-
This compound's efficacy is demonstrated by a dose-dependent reduction in p-NF-κB levels in stimulated cells.
-
-
Endpoint 2: Cytokine Release:
-
Collect the cell culture supernatant after the stimulation period.
-
Use an ELISA or multiplex assay to quantify the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) released into the media.
-
Efficacy is shown by a significant reduction in cytokine release in this compound-treated wells compared to vehicle-treated, stimulated wells.
-
Mandatory Visualizations
Caption: this compound's mechanism of action as a RAGE inhibitor.
Caption: Workflow for a long-term preclinical this compound study.
Caption: Decision logic for adjusting experimental timelines.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. vtvtherapeutics.com [vtvtherapeutics.com]
- 6. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. nanotempertech.com [nanotempertech.com]
- 10. researchgate.net [researchgate.net]
- 11. vtvtherapeutics.com [vtvtherapeutics.com]
- 12. vtvtherapeutics.com [vtvtherapeutics.com]
- 13. This compound for Refractory Pancreatic Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ascopubs.org [ascopubs.org]
Technical Support Center: Managing Gastrointestinal Side Effects of Azeliragon in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects while using Azeliragon in animal models. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as TTP488) is an orally bioavailable small molecule that acts as an antagonist of the Receptor for Advanced Glycation Endproducts (RAGE).[1][2] RAGE is a multi-ligand receptor belonging to the immunoglobulin superfamily.[3] The binding of various ligands, such as Advanced Glycation Endproducts (AGEs), S100 proteins, and High Mobility Group Box 1 (HMGB1), to RAGE activates downstream signaling pathways.[3] This activation can lead to a cascade of inflammatory responses and cellular stress. This compound works by binding to RAGE and preventing the binding of its ligands, thereby inhibiting these downstream inflammatory processes.[1]
Q2: Have gastrointestinal side effects been reported with this compound?
Yes, gastrointestinal side effects have been observed in human clinical trials. Low doses of this compound have been associated with mild gastrointestinal distress, including diarrhea, constipation, and nausea.[2][4] While preclinical studies in animal models have not specifically detailed these adverse events, researchers should be aware of the potential for their occurrence based on clinical data.[1][5][6]
Q3: Why might this compound cause gastrointestinal side effects?
The precise mechanism for this compound-induced GI side effects is not fully elucidated. However, the RAGE signaling pathway is known to be involved in intestinal inflammation.[7][8] RAGE is expressed in the gastrointestinal tract, and its activation can contribute to inflammatory processes.[8] It is plausible that antagonism of RAGE by this compound could modulate gut function, leading to the observed side effects.
Troubleshooting Guide
Issue 1: An increase in diarrhea or loose stools is observed in animals treated with this compound.
-
Possible Cause: Direct effect of this compound on gastrointestinal motility or fluid secretion.
-
Troubleshooting Steps:
-
Monitor and Quantify:
-
Implement a consistent stool scoring system (see table below) to objectively assess fecal consistency.
-
Record the frequency of defecation.
-
Monitor for signs of dehydration (e.g., skin tenting, decreased urine output, weight loss).
-
-
Supportive Care:
-
Ensure ad libitum access to drinking water and consider providing a hydrogel supplement to aid hydration.
-
For severe cases, consult with a veterinarian about subcutaneous or intraperitoneal fluid administration.
-
-
Dietary Modification:
-
Ensure a consistent and standard diet. Avoid sudden dietary changes.
-
A high-fiber diet can sometimes help normalize stool consistency.[9]
-
-
Dose Adjustment:
-
If the diarrhea is dose-dependent, consider a dose-response study to identify a better-tolerated dose that still achieves the desired therapeutic effect.
-
-
Rule out other causes:
-
Ensure that the observed effects are not due to other experimental variables, such as stress or infection.[10]
-
-
| Stool Consistency Score | Description |
| 1 | Well-formed, firm pellets |
| 2 | Formed, soft pellets |
| 3 | Soft, moist, partially formed pellets |
| 4 | Loose, unformed stool (diarrhea) |
| 5 | Watery, liquid stool (severe diarrhea) |
Issue 2: Animals are showing signs of constipation (reduced fecal output).
-
Possible Cause: this compound-induced reduction in gastrointestinal motility.
-
Troubleshooting Steps:
-
Monitor and Quantify:
-
Measure and record daily fecal output (pellet count and/or weight).
-
Note any signs of abdominal discomfort or bloating.
-
-
Supportive Care:
-
Increase hydration through readily available water and hydrogel supplements.
-
Gentle abdominal massage may help stimulate bowel movements.
-
-
Dietary Modification:
-
A diet with appropriate fiber content can aid in preventing constipation.[9]
-
-
Consider Motility Assessment:
-
If constipation is a persistent issue, consider performing a gastrointestinal transit time study (see Experimental Protocols section) to quantify the effect of this compound on gut motility.
-
-
Issue 3: A decrease in food and water intake is observed.
-
Possible Cause: Nausea or general malaise.
-
Troubleshooting Steps:
-
Monitor and Quantify:
-
Accurately measure daily food and water consumption.
-
Monitor body weight daily.
-
-
Supportive Care:
-
Provide highly palatable and easily digestible food to encourage eating.
-
Ensure easy access to water.
-
-
Refine Dosing Procedure:
-
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Transit Time (Charcoal Meal Assay)
This protocol is adapted from standard methods to assess the effect of a compound on intestinal motility.
-
Materials:
-
Animal scale
-
Oral gavage needles
-
Charcoal meal: 5% activated charcoal in 10% gum arabic or 1.5% carboxymethylcellulose in water.
-
Dissection tools
-
Ruler
-
-
Procedure:
-
Fast animals for a period appropriate for the species (e.g., 4-6 hours for mice) with free access to water.
-
Administer this compound or vehicle control at the desired dose and route.
-
At a predetermined time after drug administration (e.g., 30-60 minutes), administer a fixed volume of the charcoal meal via oral gavage (e.g., 0.1 mL/10 g body weight for mice).
-
After a set time (e.g., 20-30 minutes), humanely euthanize the animals.
-
Carefully dissect the abdomen and expose the gastrointestinal tract from the stomach to the cecum.
-
Excise the small intestine, from the pyloric sphincter to the ileocecal junction, being careful not to stretch it.
-
Lay the intestine flat on a moist surface and measure its total length.
-
Measure the distance the charcoal meal has traveled from the pyloric sphincter.
-
Calculate the percent of intestinal transit as: (distance traveled by charcoal / total length of small intestine) x 100.
-
Protocol 2: Gastric Emptying Assay
This protocol provides a method to determine the rate at which the stomach empties its contents.
-
Materials:
-
Non-nutrient test meal (e.g., 1.5% methylcellulose containing a non-absorbable marker like phenol red).
-
Spectrophotometer
-
Homogenizer
-
NaOH solution (0.1 N)
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer this compound or vehicle control.
-
After the appropriate absorption time for the drug, administer a precise volume of the non-nutrient test meal via oral gavage.
-
At a specific time point after the meal (e.g., 20 minutes), euthanize the animals. A t=0 group should be included where animals are euthanized immediately after gavage to determine the initial amount of marker administered.
-
Clamp the pylorus and cardia of the stomach and carefully excise it.
-
Homogenize the entire stomach in a known volume of 0.1 N NaOH.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at the appropriate wavelength for the marker (e.g., 560 nm for phenol red).
-
Calculate the amount of marker remaining in the stomach at the time of euthanasia and compare it to the t=0 group to determine the percentage of gastric emptying.
-
Visualizations
Caption: Simplified RAGE signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for managing GI side effects in animal models.
References
- 1. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]
- 4. ascopubs.org [ascopubs.org]
- 5. onclive.com [onclive.com]
- 6. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The RAGE signaling pathway is involved in intestinal inflammation and represents a promising therapeutic target for Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of AGE-RAGE Signalling as a Modulator of Gut Permeability in Diabetes [mdpi.com]
- 9. Feed and Bedding - Management of Animal Care and Use Programs in Research, Education, and Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Digestive System - Infectious Diseases of Mice and Rats - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Clinical trial of an inhibitor of RAGE-Aβ interactions in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
Azeliragon Technical Support Center: Interpreting Inflammatory Marker Data
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Azeliragon in preclinical and clinical studies, with a focus on interpreting unexpected changes in inflammatory markers. This compound, an inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE), is expected to modulate inflammatory responses. However, experimental complexities and the compound's pharmacological profile can lead to unanticipated results. This guide offers insights into potential causes and solutions for such observations.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on inflammatory markers?
A1: this compound is a RAGE inhibitor. The RAGE signaling pathway, upon activation by ligands such as advanced glycation endproducts (AGEs), S100 proteins, and high mobility group box 1 (HMGB1), leads to the activation of transcription factors like NF-κB, which upregulate the expression of pro-inflammatory cytokines.[1][2] Therefore, the expected effect of this compound is the reduction of pro-inflammatory markers such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).[3][4]
Q2: We observed an increase in a pro-inflammatory cytokine after this compound treatment. Is this a known phenomenon?
A2: While counterintuitive to its mechanism of action, paradoxical increases in inflammatory markers are a possibility that can stem from several factors. High concentrations of this compound have been associated with toxicity and clinical worsening in some studies.[5] This could potentially manifest as a stress response leading to the release of certain cytokines. Additionally, off-target effects or interactions with other cellular pathways cannot be entirely ruled out. It is also crucial to consider experimental artifacts; refer to the troubleshooting section for guidance on ruling out technical errors.
Q3: Are there specific patient populations or experimental conditions where unexpected results are more likely?
A3: Yes. The clinical development of this compound has suggested a narrow therapeutic window.[5] Therefore, dose-dependent effects are a critical consideration. Unexpected outcomes may be more prevalent at higher, potentially toxic, concentrations. Furthermore, the underlying pathology and the specific inflammatory milieu of the disease model or patient population can influence the response to RAGE inhibition. For instance, the complexity of the immune response in different diseases means that blocking one pathway might lead to compensatory activation of another.
Q4: How can I differentiate between a true biological effect and an experimental artifact when I see unexpected inflammatory marker changes?
A4: This is a critical step in data interpretation. First, meticulously review your experimental protocol and the troubleshooting guides provided below for the specific assay used (e.g., ELISA, Multiplex). Look for potential sources of error such as contamination, incorrect reagent preparation, or issues with sample handling. Repeating the experiment with fresh reagents and samples is a crucial validation step. If the unexpected result is reproducible, further biological investigation into off-target effects or alternative signaling pathway activation would be warranted.
Troubleshooting Guides
Interpreting Unexpected Quantitative Data
Unexpected changes in inflammatory markers can be broadly categorized as a lack of expected change or a change in the opposite direction. Below are tables summarizing potential causes and recommended actions.
Table 1: Scenario - No significant change in inflammatory markers where a decrease was expected.
| Potential Cause | Recommended Action |
| Pharmacological | |
| Insufficient drug concentration at the target site. | Verify the pharmacokinetic profile of this compound in your model system. Consider a dose-response study. |
| Redundant inflammatory pathways. | Investigate the role of other inflammatory signaling pathways that may be compensating for RAGE inhibition. |
| Low baseline inflammation. | Ensure your experimental model exhibits a sufficiently high and consistent baseline level of the inflammatory markers being measured. |
| Technical | |
| Poor assay sensitivity. | Refer to the troubleshooting guide for your specific assay (ELISA, Multiplex) to optimize sensitivity. |
| Sample degradation. | Review sample collection, processing, and storage protocols to ensure the integrity of the inflammatory markers.[6] |
| Incorrect data analysis. | Verify statistical methods and ensure appropriate controls were used. |
Table 2: Scenario - Statistically significant increase in inflammatory markers where a decrease was expected.
| Potential Cause | Recommended Action |
| Pharmacological | |
| High-dose toxicity. | As observed in some clinical trials, high concentrations of this compound may lead to adverse effects.[5] Consider performing a dose-response experiment to identify the therapeutic window. |
| Off-target effects. | Investigate potential interactions of this compound with other receptors or signaling molecules. |
| Activation of compensatory pathways. | Explore whether the inhibition of the RAGE pathway leads to the upregulation of other pro-inflammatory signaling cascades. |
| Technical | |
| Reagent or sample contamination (e.g., with endotoxin). | Use sterile techniques and endotoxin-free reagents. Test reagents for contamination. |
| Assay cross-reactivity. | Ensure the antibodies used in your assay are specific to the target cytokine and do not cross-react with other molecules. |
| Matrix effects from the sample. | Perform spike and recovery experiments to assess for interference from components in your sample matrix. |
Representative Data on Inflammatory Marker Changes with this compound
The following table summarizes data from a post-hoc analysis of a subgroup of patients with mild Alzheimer's Disease and Type 2 Diabetes from a Phase 3 trial, showing the expected decrease in several inflammatory markers with this compound treatment.
Table 3: Percent Change from Baseline in Plasma Inflammatory Markers at Month 18
| Inflammatory Marker | Placebo (% Change) | This compound (% Change) |
| IL-6 | +5% | -15% |
| IL-12 | +2% | -18% |
| IFN-γ | +8% | -20% |
| CD40L | -1% | -12% |
| MIP-1α | +10% | -5% |
| IL-2 | +3% | -15% |
| TNF-β | +6% | -10% |
| Note: This table is a representation of data presented in a vTv Therapeutics presentation and indicates a nominal p<0.05. This illustrates the expected anti-inflammatory profile of this compound. |
Experimental Protocols & Methodologies
Accurate and reproducible data are foundational to interpreting the effects of this compound. Below are detailed methodologies for common assays used to measure inflammatory markers.
Enzyme-Linked Immunosorbent Assay (ELISA) for Human IL-6
This protocol is a general guideline; always refer to the manufacturer's instructions for your specific ELISA kit.
-
Reagent Preparation : Prepare all reagents, standards, and samples as directed in the kit manual. Bring all components to room temperature before use.
-
Plate Coating (if applicable) : If using an uncoated plate, add 100 µL of capture antibody diluted in coating buffer to each well. Seal the plate and incubate overnight at 4°C.
-
Washing : Aspirate each well and wash three times with 300 µL of wash buffer per well.
-
Blocking : Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing : Repeat the wash step as in step 3.
-
Sample and Standard Incubation : Add 100 µL of prepared standards and samples to the appropriate wells. Seal the plate and incubate for 2 hours at room temperature.
-
Washing : Repeat the wash step as in step 3.
-
Detection Antibody Incubation : Add 100 µL of diluted detection antibody to each well. Seal the plate and incubate for 1-2 hours at room temperature.
-
Washing : Repeat the wash step as in step 3.
-
Enzyme Conjugate Incubation : Add 100 µL of streptavidin-HRP (or other enzyme conjugate) to each well. Seal the plate and incubate for 20-30 minutes at room temperature in the dark.
-
Washing : Repeat the wash step as in step 3.
-
Substrate Development : Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, monitoring for color development.
-
Stop Reaction : Add 50 µL of stop solution to each well.
-
Read Plate : Immediately read the absorbance at 450 nm using a microplate reader.
-
Data Analysis : Calculate the concentration of IL-6 in your samples by plotting a standard curve and interpolating the sample absorbance values.
Multiplex Cytokine Bead Array (CBA) for Human Serum
This protocol provides a general workflow for a magnetic bead-based multiplex assay.
-
Reagent and Sample Preparation : Prepare wash buffers, standards, and samples according to the kit manufacturer's instructions. Serum samples may require dilution.
-
Bead Preparation : Vortex the capture bead mixture and add the appropriate volume to each well of the 96-well filter plate.
-
Washing : Place the plate on a magnetic separator and wash the beads twice with wash buffer.
-
Sample and Standard Incubation : Add 50 µL of standards and samples to the appropriate wells. Seal the plate and incubate on a plate shaker for 2 hours at room temperature.
-
Washing : Repeat the wash step as in step 3.
-
Detection Antibody Incubation : Add 25 µL of the biotinylated detection antibody cocktail to each well. Seal the plate and incubate on a plate shaker for 1 hour at room temperature.
-
Washing : Repeat the wash step as in step 3.
-
Streptavidin-PE Incubation : Add 50 µL of Streptavidin-Phycoerythrin (PE) to each well. Seal the plate and incubate on a plate shaker for 30 minutes at room temperature in the dark.
-
Washing : Repeat the wash step as in step 3.
-
Resuspension : Resuspend the beads in 100 µL of wash buffer.
-
Data Acquisition : Acquire the data on a Luminex® or similar multiplex assay system.
-
Data Analysis : Use the instrument's software to analyze the median fluorescence intensity (MFI) and calculate the concentration of each cytokine based on the standard curves.
Visualizations
Signaling Pathway
References
- 1. Pathophysiology of RAGE in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Modulating the RAGE-Induced Inflammatory Response: Peptoids as RAGE Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. vtvtherapeutics.com [vtvtherapeutics.com]
Validation & Comparative
Validating the Specificity of Azeliragon for the RAGE Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Azeliragon, a small molecule inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE), with another widely used RAGE inhibitor, FPS-ZM1. The focus of this guide is to objectively assess the binding specificity of this compound for the RAGE receptor, supported by available experimental data.
Executive Summary
This compound (TTP488) is an orally bioavailable small molecule antagonist of RAGE.[1] Preclinical studies have demonstrated its high affinity and specificity for the RAGE receptor.[2] In a direct comparison, this compound and FPS-ZM1, another potent RAGE inhibitor, show comparable affinities for RAGE. However, the available data on off-target effects suggests this compound has been screened against a broader panel of receptors and has shown negligible binding, indicating a high degree of specificity. This guide will delve into the quantitative binding data, the experimental methods used to obtain this data, and the signaling pathways affected by these inhibitors.
Data Presentation: Comparative Binding Affinities
The following tables summarize the reported binding affinities of this compound and FPS-ZM1 for the RAGE receptor and its various ligands.
Table 1: Binding Affinity for RAGE Receptor
| Compound | Binding Parameter | Value (nM) | Method | Source |
| This compound | Kd | 12.7 ± 7.6 | Radioligand Binding Assay with recombinant human sRAGE | [2] |
| This compound | Kd | 239 ± 34 | Solution Equilibrium Binding Assay | [3] |
| This compound | IC50 (sRAGE-Aβ1–42) | ~500 | Fluorescence Polarization Assay | [4] |
| FPS-ZM1 | Ki | 25 | Radioligand Binding Assay | [5] |
Table 2: Inhibitory Activity Against RAGE Ligand Binding
| Compound | Ligand Inhibited | Inhibition Parameter (Ki, nM) | Method | Source |
| FPS-ZM1 | HMGB1 | 148 | Surface Plasmon Resonance (SPR) | [4] |
| FPS-ZM1 | S100B | 230 | Surface Plasmon Resonance (SPR) | [4] |
Table 3: Off-Target Binding Profile
| Compound | Off-Target Screen | Results | Source |
| This compound | >100 Receptors/Transporters Screen | Negligible off-target binding reported. | [2] |
| FPS-ZM1 | LRP (LDL receptor-related protein-1) | Does not inhibit Aβ binding to LRP. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Radioligand Competitive Binding Assay (for Kd and Ki determination)
This protocol is a representative method for determining the binding affinity of unlabeled compounds like this compound and FPS-ZM1 to the RAGE receptor.
Objective: To determine the dissociation constant (Kd) of a radioligand and the inhibition constant (Ki) of a test compound for the RAGE receptor.
Materials:
-
Recombinant human soluble RAGE (sRAGE)
-
Radiolabeled RAGE ligand (e.g., 125I-Aβ40)
-
Unlabeled test compounds (this compound, FPS-ZM1)
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Saturation Binding (to determine Kd of the radioligand):
-
A fixed amount of sRAGE is incubated with increasing concentrations of the radiolabeled ligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled RAGE ligand.
-
The reaction is incubated to equilibrium (e.g., 1 hour at room temperature).
-
The mixture is then filtered through the 96-well filter plates to separate bound from free radioligand.
-
The radioactivity on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific from total binding and is plotted against the radioligand concentration. The Kd is determined by non-linear regression analysis.
-
-
Competitive Binding (to determine Ki of the test compound):
-
A fixed concentration of sRAGE and the radiolabeled ligand (typically at its Kd concentration) are incubated with increasing concentrations of the unlabeled test compound (this compound or FPS-ZM1).
-
The reaction is incubated to equilibrium.
-
Bound and free radioligand are separated by filtration.
-
Radioactivity is quantified.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand.
-
Fluorescence Polarization (FP) Competition Assay (for IC50 determination)
This is a homogeneous assay format used to measure the inhibition of the interaction between a fluorescently labeled RAGE ligand and the RAGE receptor.
Objective: To determine the IC50 of a test compound for the inhibition of the RAGE-ligand interaction.
Materials:
-
Recombinant human sRAGE
-
Fluorescently labeled RAGE ligand (e.g., Aβ1–42-FITC)
-
Unlabeled test compounds (this compound)
-
Assay buffer (e.g., PBS)
-
Black, low-binding 384-well plates
-
A plate reader capable of measuring fluorescence polarization.
Procedure:
-
A fixed concentration of sRAGE and the fluorescently labeled ligand are added to the wells of the microplate.
-
Increasing concentrations of the unlabeled test compound (this compound) are then added.
-
The plate is incubated for a set period (e.g., 30 minutes) at room temperature to reach equilibrium.
-
Fluorescence polarization is measured using the plate reader. The instrument excites the fluorescent ligand with polarized light and measures the emitted light in planes parallel and perpendicular to the excitation plane.
-
The binding of the fluorescent ligand to the larger sRAGE protein slows its rotation, resulting in a higher polarization value. When the unlabeled test compound displaces the fluorescent ligand, the smaller, freely rotating ligand results in a lower polarization value.
-
The IC50 value is determined by plotting the change in fluorescence polarization against the concentration of the test compound.
Mandatory Visualization
RAGE Signaling Pathway
The binding of ligands to RAGE activates multiple downstream signaling cascades, with the NF-κB pathway being a central mediator of the subsequent inflammatory response.
Caption: Simplified RAGE signaling pathway leading to NF-κB activation.
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates the workflow for a typical competitive radioligand binding assay used to determine the specificity of a compound for its target receptor.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship: Validating Specificity
This diagram outlines the logical steps involved in validating the specificity of a receptor antagonist like this compound.
Caption: Logical steps to validate the specificity of a receptor antagonist.
Conclusion
References
- 1. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A fragment-based approach to discovery of Receptor for Advanced Glycation End products inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FPS ZM1 | RAGE | Tocris Bioscience [tocris.com]
Assessing the Long-Term Preclinical Safety of Azeliragon: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term preclinical safety profile of Azeliragon, an investigational inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE), with an alternative RAGE inhibitor, FPS-ZM1. The information is intended to assist researchers and drug development professionals in evaluating the preclinical safety of these compounds for potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's.
Executive Summary
This compound (TTP488) has been extensively studied in preclinical models, demonstrating efficacy in reducing amyloid-beta (Aβ) plaque burden and improving cognitive function in animal models of Alzheimer's disease. While clinical trials have highlighted a narrow therapeutic window in humans, its long-term preclinical safety data is less publicly detailed. In contrast, the preclinical safety of FPS-ZM1, another RAGE inhibitor, has been characterized by its non-toxic profile at high doses in murine models. This guide synthesizes available preclinical data to offer a comparative overview of their safety profiles, focusing on toxicology, histopathology, and biomarker analysis.
Mechanism of Action: RAGE Inhibition
Both this compound and FPS-ZM1 are small molecule inhibitors of the Receptor for Advanced Glycation Endproducts (RAGE). RAGE is a multiligand receptor of the immunoglobulin superfamily implicated in chronic inflammation and the pathogenesis of various diseases, including Alzheimer's. By binding to RAGE, these inhibitors block the interaction of RAGE with its ligands, such as advanced glycation end products (AGEs), S100 proteins, and amyloid-beta (Aβ). This blockade is hypothesized to reduce neuroinflammation, decrease Aβ accumulation, and mitigate downstream cellular stress, thereby offering a potential therapeutic strategy for neurodegenerative disorders.
Preclinical Safety and Efficacy Comparison
The following tables summarize the available quantitative and qualitative data from preclinical studies of this compound and FPS-ZM1.
Table 1: General Preclinical Profile
| Feature | This compound (TTP488) | FPS-ZM1 |
| Target | Receptor for Advanced Glycation Endproducts (RAGE) | Receptor for Advanced Glycation Endproducts (RAGE) |
| Primary Indication Studied | Alzheimer's Disease | Alzheimer's Disease |
| Administration Route | Oral | Intraperitoneal |
| Blood-Brain Barrier Permeability | Yes | Yes[1][2][3][4] |
Table 2: Preclinical Efficacy in Alzheimer's Disease Models
| Efficacy Endpoint | This compound (tgAPPSwedish/London mice) | FPS-ZM1 (APPsw/0 mice) |
| Aβ Plaque Deposition | Dose-dependent decrease[5][6] | Reduced Aβ40 and Aβ42 levels in the brain[1][2] |
| Cognitive Function | Dose-dependent improvement in Morris Water Maze[5][6] | Normalized cognitive performance[1][2] |
| Neuroinflammation | Reduction in inflammatory cytokines (e.g., IL-1β, TNF-α)[5][6] | Suppressed microglia activation and neuroinflammatory response[1][2] |
| Cerebral Blood Flow | Improved[5] | Normalized cerebral blood flow responses[1][2] |
Table 3: Preclinical Safety and Toxicology
| Safety Parameter | This compound | FPS-ZM1 |
| Acute Toxicity (LD50) | Data not publicly available | Data not publicly available |
| No-Observed-Adverse-Effect Level (NOAEL) | Data not publicly available | Stated to be non-toxic at doses 500-fold higher than the therapeutic dose (1 mg/kg) in mice[1] |
| Long-Term Toxicology Findings | Clinical studies suggest a narrow therapeutic window with gastrointestinal side effects at low doses and increased falls and confusion at high doses[7] | No histological changes observed in organs such as the lung, liver, and kidney at high doses in mice. Normal differential white blood cell counts were also reported[1] |
| Organ Histopathology | Detailed long-term preclinical histopathology data not publicly available. | No adverse histological findings reported in key organs of mice treated with high doses[1] |
| Biomarker Analysis | Preclinical studies showed a reduction in inflammatory cytokines[5][6] | Preclinical studies indicated suppression of neuroinflammatory markers[1][2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Morris Water Maze for Cognitive Assessment
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (approximately 1.5 meters in diameter) is filled with opaque water. A small escape platform is submerged just below the water's surface in one of the four quadrants of the pool.
-
Procedure:
-
Acquisition Phase: Mice are placed in the water at different starting points and must learn the location of the hidden platform using spatial cues in the room. This is typically conducted over several days with multiple trials per day.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Data Analysis: Key parameters measured include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
Immunohistochemistry for Aβ Plaque Quantification
Immunohistochemistry is used to visualize and quantify Aβ plaques in brain tissue.
-
Tissue Preparation: Mouse brains are harvested, fixed in paraformaldehyde, and sectioned.
-
Staining: Brain sections are incubated with a primary antibody specific for Aβ. A secondary antibody conjugated to a reporter enzyme or fluorophore is then applied.
-
Visualization: The Aβ plaques are visualized using microscopy.
-
Quantification: The plaque burden is quantified using image analysis software to measure the percentage of the brain area covered by Aβ plaques.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is a quantitative immunoassay used to measure the concentration of specific proteins, such as cytokines, in biological samples.
-
Sample Preparation: Brain tissue is homogenized to extract proteins.
-
Assay Procedure:
-
A microplate is coated with a capture antibody specific for the cytokine of interest.
-
The brain homogenate (sample) is added to the wells.
-
A detection antibody, also specific for the cytokine and conjugated to an enzyme, is added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
-
Data Analysis: The intensity of the color is proportional to the concentration of the cytokine in the sample and is measured using a microplate reader.
Visualizations
Signaling Pathway of RAGE Inhibition
References
- 1. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of RAGE-Specific Inhibitor FPS-ZM1 on Amyloid-β Metabolism and AGEs-Induced Inflammation and Oxidative Stress in Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alzdiscovery.org [alzdiscovery.org]
A Comparative Analysis of the Immunomodulatory Effects of Azeliragon and Conventional Anti-Inflammatory Drugs
This guide provides a detailed comparison of the immunomodulatory properties of Azeliragon, a novel antagonist of the Receptor for Advanced Glycation End products (RAGE), with established anti-inflammatory agents, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and Corticosteroids. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data and methodologies.
Introduction to this compound and its Unique Mechanism
This compound (TTP488) is an orally bioavailable small molecule that acts as an antagonist to the Receptor for Advanced Glycation End products (RAGE).[1] RAGE is a multi-ligand receptor belonging to the immunoglobulin superfamily and is implicated in a variety of chronic inflammatory conditions, including Alzheimer's disease, diabetes, and cancer.[2][3] Unlike many conventional anti-inflammatory drugs that target downstream inflammatory mediators, this compound acts upstream by preventing the binding of various pro-inflammatory ligands to RAGE. This blockade inhibits the activation of key inflammatory signaling pathways, such as NF-κB and JAK/STAT, thereby reducing the expression of pro-inflammatory cytokines and mitigating the inflammatory response.[4][5][6][7]
Comparative Analysis of Mechanisms of Action
The immunomodulatory effects of this compound are compared below with those of NSAIDs and corticosteroids, highlighting the differences in their molecular targets and signaling pathways.
This compound: RAGE Antagonism
This compound exerts its anti-inflammatory effects by inhibiting the RAGE pathway. RAGE is activated by a diverse range of ligands, including Advanced Glycation End products (AGEs), S100 proteins, and High Mobility Group Box 1 (HMGB1).[2] The binding of these ligands to RAGE initiates a signaling cascade that results in the activation of the transcription factor NF-κB, a central regulator of inflammation.[5][8] By blocking this interaction, this compound prevents the downstream activation of NF-κB and subsequent transcription of numerous pro-inflammatory genes.[4][8]
References
- 1. Cantex Pharmaceuticals | Cantex and Michigan Medicine Announce Initiation of a Randomized, Double-Blind, Placebo-Controlled Phase 2/3 Clinical Study to Determine the Safety and Efficacy of this compound in the Treatment of Patients Hospitalized for COVID-19 [cantex.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. researchgate.net [researchgate.net]
- 4. The RAGE Inhibitor TTP488 (this compound) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Modulating the RAGE-Induced Inflammatory Response: Peptoids as RAGE Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound ameliorates Alzheimer's disease via the Janus tyrosine kinase and signal transducer and activator of transcription signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmehb.scholasticahq.com [mmehb.scholasticahq.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Azeliragon
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Azeliragon are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the operational and disposal plans for this compound, grounded in established safety protocols for chemical handling in a laboratory setting.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, aiding in its safe handling and preparation for experimental use.
| Property | Value | Citations |
| Molecular Weight | 532.12 g/mol | [1][2] |
| Appearance | Crystalline solid | [2] |
| Storage (Powder) | -20°C for up to 3 years | [3][4][5] |
| Storage (In Solvent) | -80°C for up to 1 year | [3][4] |
| Solubility | DMSO: ~1 mg/ml to 100 mg/mLDMF: ~5 mg/mlEthanol: ~1 mg/mlAqueous Buffers: Sparingly soluble | [2][3][4] |
Handling and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to treat all research chemicals with a high degree of caution.[6] This material should be considered hazardous until further information becomes available.[2]
Standard Laboratory Practices:
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[2]
-
Wash hands thoroughly after handling.[2]
-
Use in a well-ventilated area or with appropriate engineering controls such as a fume hood.
-
Review the complete Safety Data Sheet (SDS) before use.[2]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect street clothing.
Experimental Protocol: Disposal of this compound Waste
The following protocol outlines the recommended step-by-step procedure for the disposal of this compound waste in a laboratory setting. This procedure is based on general best practices for the disposal of non-hazardous pharmaceutical waste.[7][8][9]
1. Waste Segregation:
- At the point of generation, separate this compound waste from other waste streams.
- Do not mix this compound waste with hazardous chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[10]
2. Deactivation (if applicable):
- Currently, there is no single accepted method for the chemical deactivation of all pharmaceutical agents.[10] Unless a validated deactivation protocol is provided by your institution's EHS department, do not attempt to chemically deactivate this compound waste.
3. Containerization:
- Solid Waste:
- Place unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and other solid materials into a designated, clearly labeled, and sealable container.
- Liquid Waste:
- Collect solutions containing this compound in a separate, leak-proof, and clearly labeled waste container. Do not pour this compound solutions down the drain.[11]
- Sharps:
- Any sharps (e.g., needles, syringes) contaminated with this compound should be disposed of in a designated sharps container. If the syringe contains residual liquid, it may need to be managed as hazardous chemical waste.[10]
4. Labeling:
- Clearly label all waste containers with "this compound Waste" and any other information required by your institution's waste management program.
5. Storage:
- Store sealed this compound waste containers in a secure, designated area away from incompatible materials.
6. Final Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.[7]
- Non-hazardous pharmaceutical waste is typically sent for incineration through a licensed waste management vendor.[7][12]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | advanced glycation end products | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. oncolink.org [oncolink.org]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. web.uri.edu [web.uri.edu]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
Essential Safety and Logistics for Handling Azeliragon
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of investigational compounds like Azeliragon is paramount. This guide provides immediate, procedural, and step-by-step information for the operational use and disposal of this compound.
This compound is an orally bioavailable small molecule inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE).[1][2] While the Safety Data Sheet (SDS) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS) and has low reactivity ratings, it is crucial to treat it as a potentially hazardous material for which full toxicological properties are not yet known.[3][4] Standard laboratory precautions should be strictly followed.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed.[5][6] The following table summarizes the recommended PPE for handling this compound powder and solutions.
| Operation | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Handling solid (weighing, aliquoting) | 2 pairs of chemotherapy-rated gloves | Safety glasses with side shields or goggles | Disposable gown | N95 respirator if not handled in a containment system |
| Preparing solutions | 2 pairs of chemotherapy-rated gloves | Safety glasses with side shields or goggles | Disposable gown | Not required if in a fume hood or biological safety cabinet |
| Administering to animals | 2 pairs of chemotherapy-rated gloves | Safety glasses with side shields or goggles | Disposable gown | As required by institutional animal care protocols |
| General laboratory work | 1 pair of nitrile gloves | Safety glasses | Standard lab coat | Not required |
Operational Plan for Safe Handling
Engineering Controls:
-
When handling this compound powder, use a certified chemical fume hood, a Class II Biosafety Cabinet, or a glove box to minimize inhalation exposure.[7]
-
Ensure a safety shower and eyewash station are readily accessible.
Step-by-Step Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.
-
Weighing:
-
Perform in a chemical fume hood or other ventilated enclosure.
-
Use a dedicated set of spatulas and weighing boats.
-
Handle the powder carefully to avoid creating dust.
-
-
Dissolving:
-
Storage:
-
Decontamination and Cleaning:
-
Wipe down the work surface with an appropriate cleaning agent (e.g., 70% ethanol) after handling is complete.
-
All disposable materials that have come into contact with this compound should be disposed of as chemical waste.
-
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of unused this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. This compound is considered slightly hazardous to water.[3]
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Collect in a clearly labeled, sealed container for chemical waste. Arrange for pickup and disposal by the institution's Environmental Health and Safety (EHS) department, likely via incineration.[10] |
| Unused this compound Solutions | Collect in a sealed, labeled waste container appropriate for the solvent used. Dispose of as hazardous chemical waste through the institution's EHS department.[10] |
| Contaminated Labware (vials, pipette tips, etc.) | Place in a designated, sealed hazardous waste container. Do not mix with general lab waste. |
| Contaminated PPE (gloves, gowns) | Dispose of in a designated hazardous waste container immediately after use.[6] |
| Empty Stock Vials | Empty vials that have not been triple-rinsed should be disposed of as hazardous waste.[10] |
Important Considerations:
-
Never dispose of this compound or its solutions down the drain.
-
Always follow your institution's specific guidelines for hazardous waste disposal.
-
Maintain accurate records of the disposal of all investigational drugs.[10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development of this compound, an Oral Small Molecule Antagonist of the Receptor for Advanced Glycation Endproducts, for the Potential Slowing of Loss of Cognition in Mild Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pogo.ca [pogo.ca]
- 6. pogo.ca [pogo.ca]
- 7. gerpac.eu [gerpac.eu]
- 8. This compound | advanced glycation end products | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
